Aep-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17N7O3S |
|---|---|
Molecular Weight |
363.40 g/mol |
IUPAC Name |
[7-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]amino]-4-morpholin-4-yl-2,1,3-benzoxadiazol-5-yl]methanol |
InChI |
InChI=1S/C14H17N7O3S/c1-15-13-17-18-14(25-13)16-9-6-8(7-22)12(11-10(9)19-24-20-11)21-2-4-23-5-3-21/h6,22H,2-5,7H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
BSMQYCJYUKHJAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)NC2=CC(=C(C3=NON=C23)N4CCOCC4)CO |
Origin of Product |
United States |
Foundational & Exploratory
Aep-IN-2: A Technical Guide to its Mechanism of Action in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Aep-IN-2, a novel inhibitor of Asparaginyl Endopeptidase (AEP). The information presented is curated for researchers, scientists, and professionals involved in drug development, with a focus on neurodegenerative diseases, particularly Alzheimer's disease.
Core Mechanism of Action
This compound is a brain-permeable and orally bioavailable small molecule inhibitor of Asparaginyl Endopeptidase (AEP), a lysosomal cysteine protease also known as legumain or δ-secretase.[1][2] The fundamental mechanism of this compound lies in its ability to block the enzymatic activity of AEP, which plays a critical role in the pathological cascade of Alzheimer's disease.[1][2][3]
AEP's pathological role is primarily mediated through the cleavage of two key proteins: Amyloid Precursor Protein (APP) and Tau.[1][3] AEP cleaves APP at the N585 residue and Tau at the N368 residue.[1] These cleavage events are critical upstream steps in the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), the hallmark pathologies of Alzheimer's disease.[1][3] By inhibiting AEP, this compound effectively blocks the cleavage of APP and Tau, leading to a dose-dependent reduction in the levels of Aβ40, Aβ42, and hyperphosphorylated Tau (p-Tau).[1][4]
The activation of AEP is, in part, regulated by the age-dependent C/EBPβ–AEP signaling pathway. Furthermore, acidic conditions, such as those that can occur during ischemic events, can also lead to the activation of AEP.
Quantitative Data
The following tables summarize the available quantitative data for this compound (also referred to as #11 A or δ-secretase inhibitor 11).
| Parameter | Value | Species | Source |
| IC50 | 0.15 ± 0.09 μM | Mouse | [5] |
| 0.31 ± 0.15 μM | In vitro | [6] | |
| 0.70 ± 0.18 μM | In vitro | [5] |
| Route of Administration | Dosage | Animal Model | Effect | Source |
| Oral (p.o.) | 10 mg/kg | APP/PS1 Mice | Reduced Aβ and p-Tau levels | [1] |
| Oral (p.o.) | 10 mg/kg | SAMP8 Mice | Suppressed brain AEP activity and reduced Aβ levels | [5] |
Signaling Pathway
The signaling pathway illustrates the role of AEP in Alzheimer's disease pathology and the mechanism of action of this compound.
Caption: AEP signaling pathway in Alzheimer's disease and this compound inhibition.
Experimental Protocols
AEP Enzymatic Activity Assay
This protocol is for determining the enzymatic activity of AEP in biological samples.
Materials:
-
Recombinant mouse AEP (R&D Systems, Inc.)
-
Activation Buffer: 0.1 M NaOAc, 0.1 M NaCl, pH 4.5
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[5] or 20 mM citric acid, 60 mM Na2HPO4, 1 mM EDTA, 0.1% CHAPS, and 1 mM DTT, pH 6.0[7]
-
AEP Substrate: Z-Ala-Ala-Asn-AMC (Bachem AG)
-
96-well fluorescence plate reader
-
Cell lysates or brain tissue homogenates
Procedure:
-
Enzyme Activation: Dilute recombinant mouse AEP to 50 μg/mL in Activation Buffer. Incubate for 6 hours at 37°C. For inhibitor studies, include this compound during this incubation.[5]
-
Enzyme Dilution: Further dilute the activated AEP to 2 ng/μL in Assay Buffer.[5]
-
Sample Preparation: For biological samples, incubate 10 μg of tissue homogenate in 200 μL of Assay Buffer containing 20 μM AEP substrate.[8]
-
Reaction Initiation: In a 96-well plate, add 50 μL of the 2 ng/μL activated AEP solution. Initiate the reaction by adding 50 μL of 200 μM AEP substrate (also diluted in Assay Buffer). Include a substrate blank containing only Assay Buffer and substrate.[5]
-
Measurement: Read the fluorescence at excitation and emission wavelengths of 380 nm and 460 nm, respectively, in kinetic mode for 45-60 minutes at 37°C.[5][7][8]
-
Data Analysis: The AEP activity is expressed as the final fluorescence reading minus the initial reading.[7][8]
Western Blot for APP and Tau Cleavage
This protocol is for detecting the cleavage of APP and Tau in brain tissue homogenates.
Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in PBS with 0.1% Tween-20)
-
Primary antibodies:
-
Anti-APP C-terminal antibody
-
Anti-Tau antibody (e.g., Tau-5)
-
Anti-cleaved Tau (e.g., Tau N368)
-
Anti-cleaved APP (e.g., APP N585)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue on ice in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-APP, anti-Tau, anti-cleaved fragments) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative levels of full-length and cleaved APP and Tau.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AEP/δ-secretase activity assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Target Validation of Aep-IN-2: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the target validation for Aep-IN-2, a potent and selective inhibitor of Asparaginyl Endopeptidase (AEP). AEP, also known as legumain or δ-secretase, is a lysosomal cysteine protease that plays a critical role in the pathophysiology of various diseases, most notably Alzheimer's disease (AD) and cancer. This document outlines the quantitative data supporting the efficacy of AEP inhibitors, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows.
Note: The specific compound "this compound" is not widely referenced in publicly available literature. This guide is based on data from well-characterized AEP inhibitors such as "δ-secretase inhibitor 11" and "#11 A", which are considered surrogates for the purpose of this document.
Quantitative Data Presentation
The efficacy of AEP inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize key data points for compounds representative of this compound.
Table 1: In Vitro Efficacy of AEP Inhibitors
| Compound | Assay Type | Target | IC50 | Reference |
| δ-secretase inhibitor 11 | Enzymatic Activity | Human AEP | 0.31 ± 0.15 μM | [1] |
Table 2: In Vivo Pharmacodynamic Effects of AEP Inhibitor #11 A in AD Mouse Models
| Mouse Model | Treatment Dose (oral) | Duration | Brain Aβ40 Reduction | Brain Aβ42 Reduction | Brain p-Tau Reduction | Reference |
| APP/PS1 | Dose-dependent | Acute | Significant | Significant | N/A | |
| Tau P301S | Dose-dependent | Acute | N/A | N/A | Significant | |
| Thy1-ApoE4/C/EBPβ | Dose-dependent | Repeated | Significant (mouse Aβ40) | Significant (mouse Aβ42) | Significant (mouse p-Tau181) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments in AEP inhibitor target validation.
AEP Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of AEP and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human AEP
-
AEP fluorescent substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay buffer: 20 mM citric acid, 60 mM Na2HPO4, 1 mM EDTA, 0.1% CHAPS, and 1 mM DTT, pH 6.0[2]
-
This compound or other test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and dilute to various concentrations in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound solution to each well. Include wells with DMSO only as a negative control.
-
Add 80 µL of assay buffer containing recombinant human AEP to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the AEP fluorescent substrate (final concentration 20 µM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes in kinetic mode.[2]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of AEP Substrate Cleavage
This protocol is used to detect the cleavage of AEP substrates, such as Tau or APP, in cell lysates or tissue homogenates following treatment with an AEP inhibitor.
Materials:
-
Cell or tissue samples
-
Lysis buffer: 50 mM Tris, pH 7.4, 40 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with a protease inhibitor cocktail.[2][3]
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total substrate (e.g., Tau, APP) and the AEP-cleaved fragment (e.g., Tau N368).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and dose. For tissue samples, administer this compound to the animal model as required.
-
Harvest cells or homogenize tissues in ice-cold lysis buffer.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][3]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Denature protein samples by boiling in SDS loading buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of substrate cleavage inhibition.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to this compound target validation.
Caption: AEP (δ-secretase) signaling pathway in Alzheimer's disease.
Caption: this compound target validation and preclinical development workflow.
References
- 1. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphiphysin I cleavage by asparagine endopeptidase leads to tau hyperphosphorylation and synaptic dysfunction | eLife [elifesciences.org]
- 3. Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Aep-IN-2: A Potent Inhibitor of Asparaginyl Endopeptidase for Alzheimer's Disease Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Aep-IN-2 is a potent, orally active, and brain-permeable inhibitor of asparaginyl endopeptidase (AEP), also known as δ-secretase or legumain. AEP is a lysosomal cysteine protease that has emerged as a critical upstream regulator of key pathological events in Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its therapeutic potential in AD. It is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.
Core Biological Function: Inhibition of AEP-Mediated Cleavage
The primary biological function of this compound is the selective inhibition of AEP enzymatic activity. In the context of Alzheimer's disease, AEP has been identified as a key pathological protease that cleaves both amyloid precursor protein (APP) and Tau, two proteins central to the pathogenesis of AD.[1][2]
AEP cleaves APP at asparagine residues, contributing to the amyloidogenic processing of APP and the subsequent production of amyloid-beta (Aβ) peptides, Aβ40 and Aβ42, which are the primary components of amyloid plaques in the brains of AD patients.[2][3] Furthermore, AEP cleaves Tau at specific asparagine sites (N255 and N368), generating truncated Tau fragments that are prone to hyperphosphorylation and aggregation, leading to the formation of neurofibrillary tangles (NFTs).[1][4][5]
By inhibiting AEP, this compound effectively blocks these pathological cleavage events, thereby reducing the downstream consequences of Aβ deposition and Tau pathology. Preclinical studies have demonstrated that treatment with AEP inhibitors, such as the class of compounds to which this compound belongs, leads to a significant decrease in the levels of Aβ40, Aβ42, and phosphorylated Tau in the brains of AD mouse models.[6]
Quantitative Data on Inhibitory Activity
This compound and its related compounds, often referred to as "δ-secretase inhibitor 11" or "#11 A" in the literature, have demonstrated potent inhibition of AEP activity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Compound Reference | IC50 Value | Assay Type | Source |
| δ-secretase inhibitor 11 | 0.31 ± 0.15 µM | In vitro enzymatic assay | [7] |
| δ-secretase inhibitor 11 | ~150 nM | In vitro enzymatic assay | [6] |
| δ-secretase inhibitor 11 | 0.7 µM | Fluorescence-based assay | [8][9] |
| δ-secretase inhibitor 11 | 0.8 µM | Cell-based assay (Pala cells) | [9][10] |
Signaling Pathway and Mechanism of Action
The signaling pathway affected by this compound is central to the "amyloid cascade" and "Tau" hypotheses of Alzheimer's disease. The following diagram illustrates the key molecular events and the point of intervention for this compound.
Figure 1: AEP Signaling Pathway and this compound Mechanism of Action. This diagram illustrates how this compound inhibits the enzymatic activity of AEP, thereby blocking the cleavage of APP and Tau, which are key steps in the development of amyloid plaques and neurofibrillary tangles in Alzheimer's disease.
Experimental Protocols
AEP Enzymatic Activity Assay
This protocol is adapted from studies evaluating AEP inhibitors.[6]
Materials:
-
Recombinant mouse AEP
-
Activation Buffer: 0.1 M NaOAc, 0.1 M NaCl, pH 4.5
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
AEP Substrate: Z-Ala-Ala-Asn-AMC
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
AEP Activation: Dilute recombinant mouse AEP to 50 µg/mL in Activation Buffer. Incubate for 6 hours at 37°C.
-
Inhibitor Incubation: In the wells of a 96-well plate, add the activated AEP (diluted to 2 ng/µL in Assay Buffer) and varying concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the AEP substrate (200 µM final concentration) to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for at least 45 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the kinetic curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study in AD Mouse Models
This generalized protocol is based on preclinical studies of AEP inhibitors in transgenic mouse models of AD (e.g., APP/PS1, 5XFAD, or Tau P301S).[2][6][8]
Experimental Workflow:
Figure 2: In Vivo Experimental Workflow for this compound Efficacy Testing. This flowchart outlines the key steps in a preclinical study to evaluate the therapeutic effects of this compound in a mouse model of Alzheimer's disease.
ELISA for Aβ42 in Mouse Brain Homogenate
This protocol is a standard method for quantifying Aβ levels.[11][12]
Materials:
-
Mouse brain tissue
-
Homogenization Buffer (e.g., 5 M Guanidine-HCl in 50 mM Tris, pH 8.0)
-
Protease inhibitor cocktail
-
Commercially available Aβ42 ELISA kit
-
Microplate reader
Procedure:
-
Brain Homogenization: Homogenize a weighed amount of mouse brain tissue in cold homogenization buffer containing a protease inhibitor cocktail.
-
Extraction: Incubate the homogenate at room temperature for 3-4 hours to ensure the solubilization of aggregated Aβ.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Sample Dilution: Collect the supernatant and dilute it with the appropriate dilution buffer provided in the ELISA kit.
-
ELISA Procedure: Follow the manufacturer's instructions for the Aβ42 ELISA kit, which typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection and substrate reagents.
-
Data Acquisition and Analysis: Measure the absorbance at the specified wavelength using a microplate reader. Calculate the concentration of Aβ42 in the samples based on the standard curve.
Western Blot for Phosphorylated Tau (p-Tau)
This is a common technique to assess the levels of hyperphosphorylated Tau.[13][14][15]
Materials:
-
Mouse brain tissue
-
Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against specific p-Tau epitopes (e.g., AT8, PHF1) and total Tau
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Tau and total Tau overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Tau signal to the total Tau signal.
Conclusion
This compound represents a promising therapeutic agent for the treatment of Alzheimer's disease by targeting a key upstream pathological enzyme, asparaginyl endopeptidase. Its ability to inhibit the cleavage of both APP and Tau provides a dual mechanism of action that addresses both amyloid and Tau pathologies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers seeking to further investigate the potential of AEP inhibition as a disease-modifying strategy for Alzheimer's disease.
References
- 1. Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of delta-secretase improves cognitive functions in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta- and Beta- Secretases Crosstalk Amplifies the Amyloidogenic Pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
Aep-IN-2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Asparaginyl Endopeptidase Inhibitor Aep-IN-2 (also known as #11 A)
Introduction
This compound is a potent, orally active, and brain-permeable inhibitor of asparaginyl endopeptidase (AEP), also known as δ-secretase. AEP is a lysosomal cysteine protease that plays a crucial role in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease (AD). By cleaving key proteins such as Amyloid Precursor Protein (APP) and Tau, AEP contributes to the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), the hallmark pathologies of AD. This compound has emerged as a promising therapeutic candidate by effectively blocking this pathological cleavage, thereby reducing the levels of toxic Aβ and hyperphosphorylated Tau. This technical guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
While the definitive chemical structure of this compound is not publicly disclosed in detail, it is identified by the CAS Number 2565572-83-8 and has a molecular weight of 363.4 g/mol . It is described as a non-toxic and selective δ-secretase inhibitor.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 363.4 g/mol | [1] |
| CAS Number | 2565572-83-8 | [2] |
| Activity | Orally active, brain permeable | [2] |
| Mechanism of Action | Asparaginyl Endopeptidase (AEP) Inhibitor | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of asparaginyl endopeptidase (AEP). In the context of Alzheimer's disease, AEP is known to cleave APP at the N585 residue and Tau at the N368 residue. These cleavage events are critical steps in the amyloidogenic pathway and the formation of pathological Tau species. By inhibiting AEP, this compound prevents the generation of these toxic protein fragments. This, in turn, leads to a reduction in the downstream accumulation of Aβ40 and Aβ42 peptides and a decrease in hyperphosphorylated Tau (p-Tau) levels.[2][3]
Experimental Data
The following tables summarize key quantitative data from preclinical studies involving this compound (referred to as #11 A in the cited publication).
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dosage (p.o.) | Time Point | Serum Concentration (ng/mL) | Brain Concentration (ng/g) |
| 3.5 mg/kg | 2 h | ~100 | ~50 |
| 7.5 mg/kg | 2 h | ~200 | ~100 |
| 15 mg/kg | 2 h | ~400 | ~200 |
| Data are approximate values derived from graphical representations in the source publication.[3] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Tau P301S Mice (2 hours post-oral administration)
| Dosage (p.o.) | AEP Activity Inhibition (%) |
| 3.5 mg/kg | ~20% |
| 7.5 mg/kg | ~40% |
| 15 mg/kg | ~60% |
| Data are approximate values derived from graphical representations in the source publication.[3] |
Table 4: Effects of this compound on Biomarkers in Thy1-ApoE4/C/EBPβ Transgenic Mice
| Treatment | Change in mouse Aβ42 | Change in mouse Aβ40 | Change in mouse p-Tau181 |
| This compound (oral) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Qualitative summary from the source publication.[3] |
Experimental Protocols
In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD) Study
-
Animal Model: Tau P301S mice (8 months old).[3]
-
Drug Administration: this compound was dissolved in DMSO and diluted with a 0.1% methylcellulose solution.[3] The inhibitor was administered orally (p.o.) at doses of 3.5, 7.5, and 15 mg/kg.[3]
-
Sample Collection: Brain, cerebrospinal fluid (CSF), and plasma samples were collected 2 hours after administration.[3]
-
Analysis:
AEP Activity Assay
-
Principle: The enzymatic activity of AEP is determined by measuring the cleavage of a fluorogenic substrate.
-
Reagents:
-
Procedure:
-
Recombinant AEP is activated in the activation buffer.[4]
-
The activated AEP is incubated with or without the AEP inhibitor (this compound).[4]
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.[4]
-
The fluorescence is measured over time to determine the rate of substrate cleavage.
-
The half-maximal inhibitory concentration (IC50) is calculated from a concentration-response curve.[4]
-
Conclusion
This compound is a promising small molecule inhibitor of asparaginyl endopeptidase with demonstrated efficacy in preclinical models of Alzheimer's disease. Its ability to be administered orally and penetrate the blood-brain barrier, coupled with its targeted mechanism of action in reducing key pathological markers, makes it a compelling candidate for further drug development. The data presented in this guide underscore the therapeutic potential of AEP inhibition as a strategy to combat neurodegenerative diseases. Further research is warranted to fully elucidate its clinical utility.
References
- 1. Nanotechnology for Neurodegenerative Diseases: Recent Progress in Brain-Targeted Delivery, Stimuli-Responsive Platforms, and Organelle-Specific Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Aep-IN-2 in the Asparaginyl Endopeptidase Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a critical role in a variety of physiological and pathological processes. Its activity is implicated in antigen presentation, protein degradation, and the progression of diseases such as cancer and neurodegenerative disorders, including Alzheimer's disease. AEP specifically cleaves peptide bonds C-terminal to asparagine residues. Given its role in disease, AEP has emerged as a significant therapeutic target. This technical guide focuses on Aep-IN-2, a designation for a class of inhibitors targeting AEP, with a specific emphasis on the well-characterized inhibitor, δ-secretase inhibitor 11. We will delve into its mechanism of action, its effects on key signaling pathways, and the experimental methodologies used for its characterization.
This compound: Quantitative Inhibition Data
This compound represents a class of potent and selective inhibitors of asparaginyl endopeptidase. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below is a summary of the quantitative data for notable AEP inhibitors.
| Inhibitor Name | IC50 Value | Assay Type | Reference |
| δ-secretase inhibitor 11 | ~150 nM | in vitro enzymatic assay | [1][2] |
| δ-secretase inhibitor 11 | 0.7 µM | Not specified | [3] |
| RO-7542742 | 7.8 nM | Biochemical assay | Not specified |
| RO-7542742 | 126 nM | Cellular assay | Not specified |
The Asparaginyl Endopeptidase Activation Pathway and Inhibition by this compound
AEP is synthesized as an inactive zymogen, pro-AEP, which undergoes a multi-step activation process that is pH-dependent. This activation is crucial for its enzymatic function. This compound acts by binding to the active site of the mature AEP, thereby preventing substrate cleavage.
This compound and Downstream Signaling Pathways
Emerging evidence suggests that AEP activity influences key cellular signaling pathways, including the PI3K/AKT and ERK pathways, which are central to cell survival, proliferation, and differentiation. Inhibition of AEP by this compound can, therefore, modulate these pathways.
PI3K/AKT Pathway
Studies have indicated that AEP can promote the phosphorylation and subsequent activation of both PI3K and AKT.[4] By inhibiting AEP, this compound can potentially downregulate this pro-survival pathway.
ERK Pathway
The extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell fate decisions. While the direct mechanism is still under investigation, AEP activity has been associated with the activation of the ERK pathway. This compound, by blocking AEP, may therefore lead to a reduction in ERK signaling.
Experimental Protocols
AEP Enzymatic Activity Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of compounds like this compound (δ-secretase inhibitor 11) on AEP using a fluorogenic substrate.[5]
Materials:
-
Recombinant human AEP
-
AEP inhibitor (e.g., δ-secretase inhibitor 11)
-
Activation Buffer: 0.1 M Sodium Acetate, 0.1 M NaCl, pH 4.5
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation:
-
Dilute recombinant human AEP to 50 µg/mL in Activation Buffer.
-
Incubate for 2-4 hours at 37°C to allow for auto-activation.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the AEP inhibitor (e.g., δ-secretase inhibitor 11) in Assay Buffer to achieve a range of final concentrations to be tested.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add 50 µL of the appropriate inhibitor dilution. For the control (uninhibited) wells, add 50 µL of Assay Buffer.
-
Add 50 µL of the activated AEP solution (diluted to a final concentration of 1-2 ng/µL in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution by diluting Z-Ala-Ala-Asn-AMC in Assay Buffer to a final concentration of 20 µM.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration and the control.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for AEP Inhibition Assay
The following diagram illustrates the key steps in the AEP enzyme inhibition assay.
Conclusion
This compound and its specific examples like δ-secretase inhibitor 11 represent a promising class of therapeutic agents for diseases driven by aberrant asparaginyl endopeptidase activity. Understanding their quantitative inhibitory effects, the mechanism of AEP activation and inhibition, and their impact on downstream signaling pathways is crucial for their continued development. The experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of these and other novel AEP inhibitors. Further research into the intricate roles of AEP and the precise molecular consequences of its inhibition will undoubtedly pave the way for new therapeutic strategies.
References
- 1. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Asparaginyl Endopeptidase (AEP) Inhibition in Neuroinflammation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and traumatic brain injury (TBI). Asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, is a lysosomal cysteine protease that has emerged as a key mediator in the progression of these conditions.[1] Upregulated and activated in the acidic microenvironments associated with aging and neuropathology, AEP drives the cleavage of key proteins such as Amyloid Precursor Protein (APP) and Tau, directly contributing to the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs).[1][2] These pathologies are potent triggers for a chronic inflammatory response orchestrated by microglia, the resident immune cells of the brain. AEP inhibition, therefore, represents a promising upstream therapeutic strategy to mitigate both hallmark pathologies and the subsequent damaging neuroinflammatory cascade.
This technical guide focuses on a potent, brain-penetrant AEP inhibitor, referred to in scientific literature as δ-secretase inhibitor 11 , Compound 11 , CP11 , or #11 A . For clarity, this document will refer to it as AEPi-11 . We will detail its mechanism of action, present its inhibitory and therapeutic efficacy through structured data, outline key experimental protocols for its evaluation, and visualize the core signaling pathways it modulates.
The Role of AEP in Neuroinflammation
AEP's contribution to neuroinflammation is multifaceted, linking the core pathologies of neurodegeneration to the innate immune response of the central nervous system.
-
Generation of Inflammatory Triggers (Aβ and Tau): In the acidic conditions of the lysosome, AEP acts as δ-secretase, cleaving APP at N585 and Tau at N368.[3] This cleavage of APP facilitates the subsequent production of pathogenic Aβ peptides by β- and γ-secretases.[2] Similarly, the cleavage of Tau generates aggregation-prone fragments that form NFTs.[3][4] Both soluble Aβ oligomers and aggregated NFTs are recognized by microglia as danger signals, triggering their activation and the release of pro-inflammatory cytokines.[2]
-
Direct Modulation of Microglial Activation: Beyond generating inflammatory triggers, AEP activity is directly implicated in the inflammatory response. Knockout or pharmacological inhibition of AEP in mouse models of TBI and AD leads to a significant reduction in the activation of microglia and a decrease in the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[2][5]
-
Regulation of Tau Pathology via SET/PP2A Pathway: AEP can cleave SET, an endogenous inhibitor of Protein Phosphatase 2A (PP2A). The resulting truncated SET fragments are more potent inhibitors of PP2A. As PP2A is the primary phosphatase responsible for dephosphorylating Tau, its inhibition leads to Tau hyperphosphorylation, a key step in NFT formation.[6] This represents an indirect pathway by which AEP exacerbates Tau pathology, further fueling the inflammatory cycle.
Quantitative Data for AEPi-11
The following tables summarize the quantitative data available for AEPi-11, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of AEPi-11
| Parameter | Value | Cell/Enzyme System | Notes | Reference(s) |
| IC₅₀ vs. AEP (δ-secretase) | 0.31 ± 0.15 µM | Recombinant AEP | In vitro enzymatic assay. | [2] |
| ~150 nM | SAMP8 Mouse Brain Homogenate | Enzymatic activity assay in a sporadic AD model. | [5][7] | |
| 0.7 µM | Recombinant δ-secretase | Selective over other related cysteine proteases. | [8][9] | |
| 0.8 µM | Pala B-lymphoblastoid cells | Cell-based activity assay. | [8] | |
| IC₅₀ vs. Cathepsin S | >200 µM | Recombinant Enzyme | Demonstrates high selectivity. | [8] |
| IC₅₀ vs. Cathepsin L | >200 µM | Recombinant Enzyme | Demonstrates high selectivity. | [8] |
| IC₅₀ vs. Caspase-3 | 31.86 µM | Recombinant Enzyme | Demonstrates selectivity. | [8] |
| IC₅₀ vs. Caspase-8 | 86.71 µM | Recombinant Enzyme | Demonstrates selectivity. | [8] |
Table 2: In Vivo Efficacy of AEPi-11 in Mouse Models
| Animal Model | Dosage & Administration | Key Outcomes | Reference(s) |
| APP/PS1 Mice | Not specified, 1-month treatment | - Significant decrease in brain Aβ, TNF-α, IL-6, and IL-1β. | [2] |
| Tau P301S Mice | 10 mg/kg/day (p.o.) | - Reduced Tau N368 fragments in cortex and hippocampus.- Restored synaptic function.- Improved spatial learning and memory. | [8] |
| 5XFAD Mice | 10 mg/kg (p.o.) | - Reduced hippocampal Aβ deposition.- Attenuated cognitive deficits. | [8] |
| Thy1-ApoE4/C/EBPβ Mice | 7.5 mg/kg/day (p.o.) for 3 months | - Significantly repressed brain AEP activity.- Reduced mAβ42, mAβ40, and p-Tau181 levels.- Alleviated cognitive impairment. | [10] |
| SAMP8 Mice | Not specified, chronic treatment | - Markedly decreased brain AEP activity.- Reduced Aβ₁₋₄₀/₄₂ generation.- Attenuated microglial activation. | [5][7] |
Table 3: Pharmacokinetic (PK) Profile of AEPi-11 (#11 A)
| Parameter | Value / Description | Species | Notes | Reference(s) |
| Bioavailability | Orally bioavailable | Mouse | Compound is effective with oral administration. | [10][11] |
| Brain Permeability | Brain permeable | Mouse | Compound reaches its target in the CNS. | [10][12] |
| PK/PD Relationship | Orderly in vivo relationship | Mouse | Brain AEP inhibition is dose-dependent. | [10][11] |
| In Vivo Dosing | 2 mg/kg (IV) or 10 mg/kg (p.o.) | CD1 Mice | Used for PK parameter analysis. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the role of AEP and the therapeutic potential of its inhibitors.
AEP-Mediated Neuroinflammatory Signaling
The following diagram illustrates the central role of AEP in linking upstream pathological protein cleavage to downstream microglial activation and neuroinflammation.
AEP-SET-Tau Hyperphosphorylation Pathway
This diagram details the indirect mechanism by which AEP promotes Tau pathology through the inhibition of the phosphatase PP2A.
General Experimental Workflow for In Vivo Evaluation
This workflow outlines a typical experimental design for assessing the efficacy of an AEP inhibitor in a transgenic mouse model of neurodegeneration.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of core protocols used to evaluate AEP inhibitors.
In Vitro AEP Enzymatic Activity Assay
This assay quantifies the inhibitory potential of a compound directly against AEP enzymatic activity.
-
Principle: A fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC) is incubated with recombinant human AEP enzyme. Cleavage of the substrate by AEP releases a fluorescent molecule (AMC), and the rate of fluorescence increase is proportional to enzyme activity.
-
Reagents:
-
Assay Buffer: 0.1 M Sodium Acetate, 1 mM EDTA, 0.1% CHAPS, 10 mM DTT, pH 4.5.
-
Recombinant Human AEP (activated).
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (in DMSO).
-
Test Compound (AEPi-11) serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer to a 96-well black plate.
-
Add test compound dilutions (e.g., AEPi-11) or vehicle (DMSO) to appropriate wells.
-
Add recombinant AEP to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the AEP substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Determine percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC₅₀ value using a four-parameter logistic curve fit.[2][5]
-
Western Blot for Tau and Phospho-Tau
This method is used to quantify the reduction in total and pathological (phosphorylated) Tau in brain tissue following treatment.
-
Principle: Proteins from brain homogenates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
-
Procedure:
-
Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For Phospho-Tau: e.g., AT8 (pS202/pT205).
-
For Total Tau: e.g., Tau-5.
-
For Loading Control: e.g., β-Actin or GAPDH.
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.
-
Quantification: Densitometrically quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.
-
Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a widely used behavioral test to assess spatial learning and memory in rodent models of AD.[7]
-
Apparatus: A large circular pool (e.g., 120 cm diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (Learning):
-
This phase typically lasts 5-7 days, with 4 trials per day for each mouse.
-
For each trial, the mouse is gently placed into the pool at one of four randomized starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to rest there for 15 seconds.
-
The time taken to reach the platform (escape latency) and the path taken are recorded by a video tracking system.
-
A reduction in escape latency over successive days indicates successful learning.
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former platform location are measured.
-
A preference for the target quadrant indicates robust spatial memory.
-
-
-
Data Analysis: Compare escape latencies, time in the target quadrant, and platform crossings between the AEPi-11 treated group and the vehicle-treated control group using statistical tests like two-way ANOVA with repeated measures (for acquisition) and Student's t-test or one-way ANOVA (for the probe trial).
Conclusion and Future Directions
The evidence strongly supports Asparaginyl Endopeptidase as a critical nexus between the hallmark proteinopathies of neurodegenerative diseases and the resulting chronic neuroinflammation. Pharmacological inhibition of AEP with brain-penetrant small molecules like AEPi-11 has demonstrated significant therapeutic potential in preclinical models by simultaneously reducing Aβ deposition, mitigating Tau pathology, and suppressing the pro-inflammatory activation of microglia.[5] This upstream, multi-pronged mechanism of action makes AEP an exceptionally attractive target for the development of disease-modifying therapies.
Future research should focus on optimizing the pharmacokinetic and safety profiles of AEP inhibitors for human use, exploring their efficacy in a wider range of neuroinflammatory conditions, and identifying sensitive biomarkers to track target engagement and therapeutic response in clinical trials. The continued development of potent and selective AEP inhibitors holds considerable promise for addressing the profound unmet medical need in Alzheimer's disease and other devastating neurodegenerative disorders.
References
- 1. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theraindx.com [theraindx.com]
- 5. researchgate.net [researchgate.net]
- 6. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer's disease-related pathologies in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
A Technical Guide to Aep-IN-2 in Alzheimer's Disease Models
Audience: Researchers, scientists, and drug development professionals. Document Type: In-depth Technical Guide / Whitepaper
Introduction: Targeting Asparaginyl Endopeptidase (AEP) in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Recent research has identified asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, as a critical upstream mediator of both hallmark pathologies.[3][4][5] AEP is a lysosomal cysteine protease that becomes upregulated and activated in the aging and AD brain.[5][6][7] This activation, often triggered by the acidic microenvironment associated with aging and neuroinflammation, initiates a cascade that contributes significantly to neurodegeneration.[7][8]
AEP acts as a "δ-secretase" that cleaves both Amyloid Precursor Protein (APP) and tau.[5][9] Its cleavage of APP generates fragments that are more readily processed by β- and γ-secretases, thereby accelerating the production of pathogenic Aβ peptides.[9][10] Concurrently, AEP cleaves tau, producing aggregation-prone fragments that seed the formation of NFTs.[1][11][12] Furthermore, AEP cleaves and activates other substrates, such as the protein phosphatase 2A (PP2A) inhibitor SET, which leads to tau hyperphosphorylation.[3][4][13] Given its central role in initiating these pathological events, AEP has emerged as a promising therapeutic target for developing disease-modifying treatments for AD.[3][4]
This guide focuses on Aep-IN-2 , a designation for a class of potent, brain-penetrant AEP inhibitors. In scientific literature, these inhibitors are often referred to as δ-secretase inhibitor 11 or the optimized compound #11 A .[6][14] These small molecules are designed to cross the blood-brain barrier and suppress the enzymatic activity of AEP, thereby blocking the downstream pathological cascades. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and key experimental protocols related to the evaluation of this compound in various AD models.
Core Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the direct inhibition of asparaginyl endopeptidase. AEP is a key player in the C/EBPβ/AEP signaling pathway, which is increasingly recognized as a central driver of AD pathogenesis.[15][16][17][18] Chronic inflammation activates the transcription factor C/EBPβ, which in turn upregulates the expression of AEP.[10][15] Once activated in the acidic environment of the lysosome, AEP translocates to the cytoplasm in pathological conditions and cleaves multiple substrates critical to AD.[7][8]
AEP's Key Pathological Actions:
-
APP Cleavage (δ-Secretase Activity): AEP cleaves APP at asparagine residues (N585 and N373).[9][10] The resulting C-terminal fragment (APP586–695) is a preferred substrate for BACE1 (β-secretase), leading to enhanced production of Aβ peptides.[9][10]
-
Tau Cleavage and Aggregation: AEP cleaves tau at N368, generating a truncated fragment that is prone to aggregation and acts as a seed for neurofibrillary tangle formation.[12]
-
Tau Hyperphosphorylation: AEP cleaves SET (also known as I2PP2A), an endogenous inhibitor of protein phosphatase 2A (PP2A).[8][13] The cleavage of SET inhibits PP2A activity, leading to the abnormal hyperphosphorylation of tau.[8][13][19]
By inhibiting AEP, this compound is designed to simultaneously block all three of these pathological pathways, reducing Aβ production, preventing tau cleavage and aggregation, and decreasing tau hyperphosphorylation.
Caption: C/EBPβ/AEP signaling cascade in Alzheimer's disease and the inhibitory action of this compound.
Data Presentation: Preclinical Efficacy of AEP Inhibition
Pharmacological inhibition of AEP with compounds like δ-secretase inhibitor 11 and #11 A has demonstrated significant efficacy in various preclinical AD mouse models. These studies show a consistent reduction in core AD pathologies and improvements in cognitive function.
Table 1: Efficacy of AEP Inhibitor (δ-secretase inhibitor 11) in APP/PS1 Mice
| Parameter | Model | Treatment Protocol | Key Results | Reference |
| AEP Activity | 7-mo APP/PS1 Mice | 10 mg/kg, p.o., daily for 1 month | Significant reduction in brain AEP activity. | [5][6] |
| Aβ Pathology | 7-mo APP/PS1 Mice | 10 mg/kg, p.o., daily for 1 month | Markedly decreased brain Aβ1-40 and Aβ1-42 levels. | [6] |
| Neuroinflammation | 7-mo APP/PS1 Mice | 10 mg/kg, p.o., daily for 2 months | Effective reduction in transcription and secretion of TNF-α, IL-6, and IL-1β. | [5] |
| Cognitive Function | APP/PS1 Mice | 10 mg/kg, p.o. | Ameliorated memory loss. | [20] |
Table 2: Efficacy of Optimized AEP Inhibitor (#11 A) in Multiple AD Models
| Parameter | Model(s) | Treatment Protocol | Key Results | Reference |
| Target Engagement | APP/PS1, Tau P301S | Acute oral admin. (3.5, 7.5, 15 mg/kg) | Dose-dependent blockage of AEP cleavage of APP and Tau. | [14][21] |
| Aβ & p-Tau Levels | APP/PS1, Tau P301S | Acute oral admin. | Significant decrease in Aβ40, Aβ42, and p-Tau levels. | [14][21] |
| Sporadic AD Model | Thy1-ApoE4/C/EBPβ Mice | Repeated oral admin. | Dose-dependent reduction in mouse Aβ42, Aβ40, and p-Tau181. | [14][21] |
| Pathology & Brain Volume | Thy1-ApoE4/C/EBPβ Mice | Repeated oral admin. | Substantially decreased mAβ aggregation (Aβ PET), Tau pathology, and brain volume reduction. | [14][21] |
| Cognitive Function | Thy1-ApoE4/C/EBPβ Mice | Repeated oral admin. | Alleviation of cognitive impairment. | [14] |
Experimental Protocols and Workflows
The evaluation of AEP inhibitors in AD models involves a multi-step process, beginning with drug administration and culminating in behavioral and detailed biochemical analyses of brain tissue.
Caption: General experimental workflow for evaluating this compound efficacy in Alzheimer's disease mouse models.
Detailed Methodology: AEP Activity Assay
This protocol is adapted from methods described for measuring AEP activity in brain tissue lysates.[6]
Objective: To quantify the enzymatic activity of AEP in brain homogenates.
Materials:
-
Brain tissue samples, frozen.
-
Lysis Buffer: pH 6.0 buffer containing detergent (e.g., Triton X-100) and protease inhibitors (excluding cysteine protease inhibitors).
-
AEP-specific fluorogenic substrate: Z-Ala-Ala-Asn-AMC (AMC: 7-amino-4-methylcoumarin).
-
Fluorometer capable of excitation at 380 nm and emission at 460 nm.
-
96-well black microplates.
-
Recombinant active AEP (for standard curve).
Procedure:
-
Tissue Homogenization:
-
Thaw frozen brain tissue on ice.
-
Weigh the tissue and add 10 volumes (w/v) of ice-cold Lysis Buffer.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic and soluble protein fraction) and determine the total protein concentration using a BCA or Bradford assay.
-
-
Assay Reaction:
-
Dilute the protein lysates to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
In a 96-well black plate, add 50 µL of diluted lysate to each well. Include wells for a blank (Lysis Buffer only) and a standard curve using recombinant AEP.
-
Prepare the AEP substrate solution by diluting Z-Ala-Ala-Asn-AMC to a final concentration of 50 µM in Lysis Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorometer pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for a total of 60 minutes (kinetic reading).
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each sample.
-
Subtract the rate of the blank from all sample readings.
-
Use the standard curve generated with recombinant AEP to convert the fluorescence units/min into pmol/min of AMC released.
-
Normalize the AEP activity to the total protein concentration of the lysate (e.g., pmol/min/mg protein).
-
Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ1-40 and Aβ1-42
This protocol outlines the general steps for a sandwich ELISA to quantify Aβ levels in brain homogenates.[6]
Objective: To measure the concentration of soluble and insoluble Aβ1-40 and Aβ1-42 in brain tissue.
Materials:
-
Brain homogenates (prepared as in 4.1).
-
Guanidine-HCl or Formic Acid (for extraction of insoluble Aβ).
-
Commercially available Aβ1-40 and Aβ1-42 ELISA kits (containing capture antibody-coated plates, detection antibody, standards, and substrate).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation:
-
Soluble Fraction: Use the supernatant collected after centrifugation of the initial brain homogenate.
-
Insoluble Fraction: Re-suspend the pellet from the initial homogenization in a buffer containing 5M Guanidine-HCl. Sonicate briefly and incubate for 3-4 hours at room temperature with rotation. Centrifuge at 16,000 x g for 20 minutes. Collect the supernatant containing the solubilized insoluble Aβ.
-
-
ELISA Protocol (as per manufacturer's instructions):
-
Prepare Aβ standards and samples. Note: Guanidine-HCl samples must be highly diluted to avoid interference with the assay.
-
Add standards and samples to the wells of the antibody-coated microplate. Incubate for the recommended time (e.g., overnight at 4°C or 2 hours at RT).
-
Wash the plate multiple times with the provided Wash Buffer.
-
Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at RT).
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at RT).
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until a color change is observed (15-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
-
Measurement and Analysis:
-
Read the absorbance of each well at 450 nm within 15 minutes of stopping the reaction.
-
Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.
-
Calculate the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the final Aβ concentration to the initial brain tissue weight (e.g., pg/mg of tissue).
-
Detailed Methodology: Morris Water Maze (MWM)
The MWM is a standard behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of this compound on cognitive deficits in AD mouse models.
Materials:
-
A circular pool (approx. 1.2-1.5 m in diameter) filled with water made opaque with non-toxic white tempera paint.
-
An escape platform submerged ~1 cm below the water surface.
-
Visual cues placed around the pool room.
-
A video tracking system and software.
Procedure:
-
Acquisition Phase (Learning - e.g., 5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse finds the platform, it is allowed to remain there for 15-20 seconds.
-
If the mouse does not find the platform within 60 seconds, it is gently guided to it and allowed to stay for 15-20 seconds.
-
The time taken to find the platform (escape latency) and the path length are recorded by the tracking software.
-
-
Probe Trial (Memory - e.g., Day 6):
-
The escape platform is removed from the pool.
-
The mouse is placed in the pool from a novel start position and allowed to swim for 60 seconds.
-
The tracking system records the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across the training days. A steeper learning curve (decreasing latency/path) indicates better learning. Compare the curves between the this compound treated group and the vehicle control group using a repeated-measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant and platform crossings between groups using a t-test or one-way ANOVA. A significant preference for the target quadrant indicates memory retention.
-
Conclusion and Future Directions
This compound and related AEP inhibitors represent a promising therapeutic strategy for Alzheimer's disease by targeting an upstream pathological driver. The preclinical data robustly demonstrate that inhibiting AEP can simultaneously reduce Aβ accumulation, mitigate tau pathology, and rescue cognitive deficits in a range of AD animal models.[14][20][22] The mechanism is compelling, as it addresses multiple facets of the disease cascade with a single molecular target.
Future research should focus on long-term safety profiles, optimizing pharmacokinetic and pharmacodynamic properties for clinical use, and exploring the potential of AEP inhibitors in combination therapies. Furthermore, the development of translatable biomarkers, such as measuring AEP-cleaved tau fragments in cerebrospinal fluid, will be crucial for monitoring target engagement and therapeutic efficacy in human clinical trials.[21] The comprehensive body of evidence presented in this guide supports the continued development of this compound as a potential disease-modifying agent for Alzheimer's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding Changes in Pre-Clinical Alzheimer's Disease: Study Finds 2 Proteins Impact Brain Activity Differently - Be part of the knowledge - ReachMD [reachmd.com]
- 3. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells [mdpi.com]
- 7. Asparagine endopeptidase - Wikipedia [en.wikipedia.org]
- 8. Activation of Asparaginyl Endopeptidase Leads to Tau Hyperphosphorylation in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delta-secretase cleaves amyloid precursor protein and regulates the pathogenesis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Orally Available and Brain Penetrant AEP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intraneuronal Aβ accumulation causes tau hyperphosphorylation via endolysosomal leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C/EBPβ/AEP Signaling Drives Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C/EBPβ/AEP Signaling Drives Alzheimer's Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekalert.org [eurekalert.org]
- 18. researchgate.net [researchgate.net]
- 19. Blockage of AEP attenuates TBI-induced tau hyperphosphorylation and cognitive impairments in rats | Aging [aging-us.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer's Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of AEP Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Asparaginyl Endopeptidase (AEP) inhibitors, exemplified here as AEP-IN-2, in a cell culture setting. Given that "this compound" is not a publicly documented specific inhibitor, this document outlines general protocols and principles applicable to potent and selective small molecule inhibitors of AEP (also known as legumain).
Introduction to Asparaginyl Endopeptidase (AEP)
Asparaginyl Endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[1][2] It is synthesized as an inactive pro-enzyme and becomes activated under acidic conditions, which are typical of the lysosomal compartment.[3] AEP plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and the progression of diseases such as cancer and neurodegenerative disorders like Alzheimer's disease.[1][2][4][5] In cancer, AEP is often overexpressed and contributes to tumor invasion and metastasis by degrading the extracellular matrix.[1][6] In Alzheimer's disease, AEP has been shown to cleave both Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid plaques and neurofibrillary tangles.[2][5][7] This makes AEP a compelling target for therapeutic intervention.
Mechanism of Action of AEP Inhibitors
AEP inhibitors are designed to block the enzymatic activity of AEP. They can be classified into several categories, including small molecules, peptide-based inhibitors, and antibody-based inhibitors.[4] Small molecule inhibitors, such as the conceptual this compound, typically function by binding to the active site of the AEP enzyme, thereby preventing it from cleaving its natural substrates. This inhibition can be either reversible or irreversible. For instance, "Legumain inhibitor 1" is a potent and selective inhibitor with an IC50 of 3.6 nM. The inhibition of AEP can disrupt downstream pathological signaling pathways, making these inhibitors valuable tools for research and potential therapeutics.
Quantitative Data for AEP Inhibitors
The following table summarizes typical quantitative data for a potent, selective AEP inhibitor. Researchers should always refer to the specific product datasheet for the inhibitor they are using.
| Parameter | Typical Value Range | Notes |
| IC50 | 1 - 100 nM | The half-maximal inhibitory concentration against purified AEP enzyme. Lower values indicate higher potency.[8] |
| Cellular Potency (EC50) | 0.1 - 10 µM | The effective concentration to achieve a desired biological effect in a cell-based assay. This is typically higher than the biochemical IC50 due to factors like cell permeability and stability.[9] |
| Working Concentration | 1 - 20 µM | A starting point for most cell culture experiments. The optimal concentration should be determined empirically for each cell line and assay. |
| Solubility | >50 mg/mL in DMSO | Stock solutions are typically prepared in DMSO. Solubility in aqueous media is generally lower.[8][10] |
| Stability | Stable for >1 year at -20°C (powder) | Stock solutions in DMSO should be stored at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[10][11] |
Experimental Protocols
Preparation of AEP Inhibitor Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.
Materials:
-
AEP inhibitor (e.g., this compound) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of the AEP inhibitor powder to ensure all the powder is at the bottom.
-
Following the manufacturer's instructions, prepare a high-concentration stock solution, typically 10 mM, in DMSO. For example, to make a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.
-
Ensure the inhibitor is completely dissolved by vortexing. Gentle warming (up to 37°C) or sonication may be used if necessary, but check the product datasheet for temperature sensitivity.[10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Determining the Optimal Working Concentration (Dose-Response Curve)
Before conducting experiments, it is essential to determine the optimal, non-toxic working concentration of the AEP inhibitor for your specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
AEP inhibitor stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Protocol:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare a series of dilutions of the AEP inhibitor in complete cell culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.1%).[11]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the AEP inhibitor.
-
Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve. The optimal working concentration should be the highest concentration that shows the desired biological effect without causing significant cytotoxicity.
Cell Treatment for Downstream Analysis
This protocol describes the general procedure for treating cells with the AEP inhibitor for subsequent analysis, such as Western blotting or functional assays.
Materials:
-
Cells of interest cultured in appropriate flasks or plates
-
Complete cell culture medium
-
AEP inhibitor stock solution
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Culture your cells to the desired confluency (typically 70-80%).
-
Prepare the working concentration of the AEP inhibitor in fresh, pre-warmed complete cell culture medium. Include a vehicle control (DMSO).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the AEP inhibitor or vehicle control to the cells.
-
Incubate for the desired treatment duration. This can range from a few hours to several days, depending on the biological question.
-
After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or functional assays).
Western Blot Analysis to Confirm Target Engagement
Western blotting can be used to assess the effect of the AEP inhibitor on the processing of known AEP substrates.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AEP substrates (e.g., APP, Tau) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from inhibitor-treated and control cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the levels of the full-length and cleaved forms of the AEP substrate. A successful inhibition should result in a decrease in the cleaved fragments.
Visualizations
Below are diagrams illustrating the AEP signaling pathway and a typical experimental workflow.
Caption: AEP signaling pathway and point of inhibition.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Asparaginyl Endopeptidase Leads to Tau Hyperphosphorylation in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of asparagine endopeptidase inhibitors for treating neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Asparagine Endopeptidase in Mediating Wild-Type p53 Inactivation of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eneuro.org [eneuro.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for Aep-IN-2 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo application of Aep-IN-2, a potent and selective inhibitor of Asparagine Endopeptidase (AEP), also referred to as δ-secretase. The information is based on preclinical studies in various mouse models of Alzheimer's disease, where this compound has shown promise in mitigating key pathological features. For the purpose of these notes, "this compound" is used as a general term for the closely related research compounds identified as "AEP inhibitor #11 A" and "δ-secretase inhibitor 11".
Data Presentation
Table 1: In Vivo Efficacy and Dosage of this compound in Mouse Models of Alzheimer's Disease
| Mouse Model Strain | This compound Compound | Dosage Regimen | Route of Administration | Duration of Treatment | Key Efficacy Outcomes |
| Thy1-ApoE4/C/EBPβ Transgenic | #11 A | 7.5 mg/kg, daily | Oral | 3 months | Significantly lessened Alzheimer's disease pathologies and alleviated cognitive dysfunctions.[1][2] |
| Tau P301S | #11 A | 3.5, 7.5, and 15 mg/kg | Oral | Acute (single dose) | Dose-dependent inhibition of AEP and its downstream targets.[1] |
| APP/PS1 | δ-secretase inhibitor 11 | 10 mg/kg, daily | Oral Gavage | 1 month | Reduced brain AEP activity and decreased secretion of Aβ1–40 and Aβ1–42.[3] |
| SAMP8 (Senescence-Accelerated Mouse Prone 8) | δ-secretase inhibitor 11 | 10 mg/kg, daily | Oral Gavage | 3 months | Markedly decreased brain AEP activity, reduced generation of Aβ1–40/42, and ameliorated memory loss.[4][5] |
| 5XFAD | δ-secretase inhibitor 11 | 10 mg/kg, daily | Oral | 3 months | Reduced tau and APP cleavage, ameliorated synapse loss, and protected memory.[6][7] |
Table 2: Pharmacokinetic and Safety Profile of this compound (Compound 11)
| Parameter | Value | Species | Notes |
| Pharmacokinetics | |||
| Oral Bioavailability | ~69.05% | Mouse | Demonstrates good absorption after oral administration.[7] |
| Plasma Half-life (t½) | 2.31 hours | Mouse | Indicates relatively rapid clearance.[7] |
| Brain Permeability | Yes | Mouse | The compound effectively crosses the blood-brain barrier.[1][2][6] |
| In Vitro Potency | |||
| IC50 (δ-secretase) | 0.7 µM | [8] | |
| IC50 (AEP in vitro) | ~150 nM | [4][9] | |
| Safety | |||
| Toxicity | Non-toxic | Mouse | Repeated oral administration did not induce long-term systemic toxicity.[4][6][8] |
| Side Effects | No noticeable side effects reported | Mouse | Chronic treatment was well-tolerated in the studied mouse models.[1] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation and administration of this compound (referred to as δ-secretase inhibitor 11 in the source literature) for in vivo studies in mice.
Materials:
-
This compound (δ-secretase inhibitor 11)
-
Vehicle (e.g., sterile water, saline, or a solution of 0.5% carboxymethylcellulose)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Animal Preparation:
-
House mice in accordance with institutional guidelines.
-
Record the body weight of each mouse to calculate the correct dosage volume.
-
-
This compound Formulation:
-
Based on the solubility profile, this compound can be dissolved in various solvents. For in vivo use, it is often formulated as a suspension.
-
A common vehicle for oral gavage is sterile water or saline. For compounds with low aqueous solubility, a suspension in 0.5% carboxymethylcellulose (CMC) in water can be used.
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the number of animals. The final volume for oral gavage in mice should not exceed 10 mL/kg.
-
Add the weighed this compound to a microcentrifuge tube.
-
Add the appropriate volume of vehicle.
-
Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Attach the gavage needle to a 1 mL syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Assessment of AEP Inhibition in Mouse Brain
This protocol outlines the procedure to measure the enzymatic activity of AEP in brain tissue from treated mice.
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
AEP activity assay kit (containing AEP substrate, e.g., Z-Ala-Ala-Asn-AMC)
-
Fluorometer or plate reader
Procedure:
-
Tissue Homogenization:
-
Euthanize the mouse and dissect the brain.
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant (brain lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the brain lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
AEP Activity Assay:
-
Dilute the brain lysate to a standardized protein concentration.
-
Add the diluted lysate to a 96-well plate.
-
Add the AEP substrate to each well.
-
Incubate the plate at 37°C for the recommended time.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the AEP activity based on the rate of substrate cleavage.
-
Visualization of Signaling Pathways and Workflows
Caption: C/EBPβ/AEP Signaling Pathway in Alzheimer's Disease.
Caption: In Vivo Study Workflow for this compound.
References
- 1. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 7. Inhibition of delta-secretase improves cognitive functions in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer's disease-related pathologies in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Information Regarding Aep-IN-2 In Vivo Delivery Methods Not Publicly Available
Comprehensive searches for "Aep-IN-2" have yielded no specific information regarding its in vivo delivery methods, experimental protocols, or associated signaling pathways. The scientific and medical databases and other public resources reviewed do not contain data on a compound with this designation.
It is possible that "this compound" is a novel or proprietary compound with research and development data that is not yet in the public domain. Information may be available in confidential internal documents within a research institution or company, or the designation may be incorrect.
One search result referenced "2-aminoethylphosphonic acid (2-AEP)," a distinct molecule from the queried "this compound."[1] While information on 2-AEP's biodistribution is available, it is not applicable to the requested topic.[1]
General principles of in vivo drug delivery in animal models involve various routes of administration, each with specific advantages and disadvantages. Common methods include:
-
Enteral Administration: Oral gavage is a frequent method for introducing substances directly into the gastrointestinal tract.[2]
-
Parenteral Injections: This category includes several routes:
-
Intravenous (IV): Direct injection into a vein, providing rapid and complete bioavailability.[2][3]
-
Intraperitoneal (IP): Injection into the abdominal cavity, a common route in rodent studies offering a large surface area for absorption.[4]
-
Subcutaneous (SC): Injection under the skin, often used for sustained release of substances.[5][6]
-
Intramuscular (IM): Injection into a muscle, leading to rapid absorption due to rich vascular supply.[2]
-
-
Inhalation: Administration through the respiratory tract, useful for targeting the lungs.[2]
-
Topical/Transdermal: Application to the skin for local or systemic effects.
The selection of an appropriate delivery method depends on the physicochemical properties of the compound, the target organ or tissue, and the desired pharmacokinetic profile.[7]
Experimental Considerations for In Vivo Studies:
Detailed experimental protocols for in vivo studies typically include information on the animal model (species, strain, age, sex), housing conditions, dosage and formulation of the test substance, administration route and frequency, and methods for assessing efficacy and toxicity. Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6][8][9]
Due to the absence of specific data for "this compound," it is not possible to provide the detailed application notes, protocols, and visualizations as requested. Further clarification on the identity of "this compound" is necessary to proceed.
References
- 1. 2-aminoethylphosphonic acid: biodistribution of a naturally occurring phosphonate after labelling with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downstate.edu [downstate.edu]
- 3. bioscmed.com [bioscmed.com]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Administration Routes on the Protective Effects of Bee Venom Phospholipase A2 in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 6. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AEP Inhibitors in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, is a lysosomal cysteine protease that plays a significant role in the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease (AD).[1][2][3] In the acidic environment of the lysosome, AEP cleaves its substrates at the C-terminus of asparagine residues.[2] Its activity is progressively upregulated in the aging brain and is implicated in the processing of key proteins involved in AD, such as Amyloid Precursor Protein (APP) and Tau.[4][5][6] This makes AEP a compelling therapeutic target for the development of disease-modifying therapies. This document provides an overview of the application of AEP inhibitors in neuroscience research, including quantitative data on their efficacy and detailed experimental protocols. While a specific inhibitor named "Aep-IN-2" is not prominently documented in the reviewed literature, this guide focuses on well-characterized AEP inhibitors and their general application.
Mechanism of Action in Neurodegeneration
AEP contributes to neurodegeneration through multiple mechanisms:
-
APP Processing and Aβ Production: AEP acts as a δ-secretase, cleaving APP at N585. This cleavage facilitates the subsequent processing of APP by β- and γ-secretases, leading to the production and aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[4][6]
-
Tau Pathology: AEP cleaves Tau protein at N368, generating a truncated form of Tau that is prone to aggregation and the formation of neurofibrillary tangles (NFTs), another key pathological feature of AD.[6][7][8]
-
Neuroinflammation: AEP activity is linked to neuroinflammatory processes. Inhibition of AEP has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the brain.[4]
-
α-Synuclein Aggregation: In the context of Parkinson's disease, AEP has been shown to cleave α-synuclein, promoting its aggregation.[9]
Pharmacological inhibition of AEP is therefore a promising strategy to mitigate these pathological processes.
Quantitative Data on AEP Inhibitors
Several small molecule inhibitors of AEP have been developed and tested in preclinical models of neurodegenerative diseases. The following tables summarize key quantitative data for some of these inhibitors.
Table 1: In Vitro Efficacy of AEP Inhibitors
| Inhibitor Name/Class | IC50 Value (µM) | Assay Type | Reference |
| δ-secretase inhibitor 11 | 0.31 ± 0.15 | In vitro AEP activity | [5] |
| A haloacethydrazide compound | 0.0002 | Fluorescence-based assay | [10] |
Table 2: In Vivo Efficacy and Dosing of AEP Inhibitors in Animal Models
| Inhibitor Name | Animal Model | Dosage and Administration Route | Key Findings | Reference |
| #11 A | APP/PS1 & Tau P301S Mice | 3.5, 7.5, 15 mg/kg, p.o. | Dose-dependently blocked AEP cleavage of APP and Tau; significantly decreased Aβ40, Aβ42, and p-Tau levels.[6][7] | [6][7] |
| δ-secretase inhibitor 11 | APP/PS1 Mice | 10 mg/kg, p.o. | Reduced brain AEP activity, Aβ levels, and neuroinflammation (decreased TNF-α, IL-6, IL-1β).[4][5] | [4][5] |
| CP11 | Fenpropathrin-treated mice | Not specified | Attenuated degeneration of dopaminergic neurons and reduced neuroinflammation.[9] | [9] |
| 11a-isopropyl (nanoparticle formulation) | 3xTg AD Mice | Not specified, oral administration | Significantly reduced Aβ and tau pathology and improved cognitive performance.[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving AEP inhibitors in a neuroscience research setting.
Protocol 1: In Vitro AEP Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AEP.
Materials:
-
Recombinant human AEP enzyme
-
AEP substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay buffer (e.g., 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5)
-
Test compound (AEP inhibitor)
-
DMSO (for dissolving the test compound)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~380/460 nm for AMC)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (a known AEP inhibitor).
-
In the 96-well plate, add 50 µL of the diluted test compound or control to each well.
-
Add 25 µL of the recombinant AEP enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the AEP substrate solution to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[12]
Protocol 2: In Vivo Evaluation of an AEP Inhibitor in an Alzheimer's Disease Mouse Model
Objective: To assess the therapeutic efficacy of an AEP inhibitor in reducing AD-like pathology and improving cognitive function in a transgenic mouse model of AD (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
AEP inhibitor (e.g., #11 A)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia
-
Tools for tissue collection (scissors, forceps, etc.)
-
Reagents for ELISA, Western blotting, and immunohistochemistry
-
Morris Water Maze apparatus
Procedure:
-
Animal Dosing:
-
Divide the APP/PS1 mice into two groups: vehicle-treated and inhibitor-treated. Include a group of wild-type mice as a control.
-
Administer the AEP inhibitor (e.g., 7.5 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 3 months).[6]
-
-
Behavioral Testing (Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory using the Morris Water Maze test.
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 5 consecutive days. Record the escape latency (time to find the platform).
-
Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and collect brain tissue and blood/CSF samples.[6]
-
For biochemical analysis, rapidly dissect and freeze one hemisphere of the brain.
-
For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde and post-fix the other brain hemisphere.
-
-
Biochemical Analysis:
-
ELISA: Homogenize the frozen brain tissue and measure the levels of Aβ40 and Aβ42 using commercially available ELISA kits.
-
Western Blotting: Analyze brain homogenates to detect levels of total and phosphorylated Tau, as well as AEP and its cleavage products of APP and Tau.[3]
-
AEP Activity Assay: Measure the enzymatic activity of AEP in brain lysates using a fluorogenic substrate.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue and perform immunohistochemical staining for Aβ plaques and neurofibrillary tangles.
-
-
Data Analysis:
-
Statistically compare the data from the vehicle-treated and inhibitor-treated APP/PS1 mice, as well as the wild-type controls.
-
Visualizations
Signaling Pathways
Caption: AEP's role in Alzheimer's disease pathology.
Caption: Experimental workflow for AEP inhibitor development.
References
- 1. Development of asparagine endopeptidase inhibitors for treating neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of delta-secretase improves cognitive functions in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells [mdpi.com]
- 5. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Orally Available and Brain Penetrant AEP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asparagine endopeptidase inhibitor protects against fenpropathrin-induced neurodegeneration via suppressing α-synuclein aggregation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roche discovers new legumain inhibitors | BioWorld [bioworld.com]
- 11. Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging asparaginyl endopeptidase (AEP) in the live brain as a biomarker for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AEP Inhibitor Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes. In the central nervous system, elevated AEP activity has been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease, by promoting the cleavage of amyloid precursor protein (APP) and tau.[1][2] Therefore, inhibition of AEP presents a promising therapeutic strategy for these conditions. This document provides detailed application notes and protocols for the treatment of primary neuron cultures with AEP inhibitors, using a representative inhibitor, referred to here as AEP Inhibitor-11, based on published research.[1][2]
Data Presentation
The following table summarizes key quantitative data for the use of AEP inhibitors in neuronal models, compiled from relevant studies.
| Parameter | Value | Cell Type / Model | Reference |
| Inhibitor | δ-secretase inhibitor 11 | APP/PS1 transgenic mice | [1][2] |
| In Vivo Dosage | 10 mg/kg, p.o. | APP/PS1 transgenic mice | [1][2] |
| Effect | Reduced Aβ production, ameliorated memory loss | APP/PS1 transgenic mice | [1][2] |
| Aβ Oligomer Treatment | 5 µM for 24h | Mouse cortical neurons | [2] |
| Effect of Aβ Oligomers | Significantly elevated neuronal AEP activity | Mouse cortical neurons | [2] |
Signaling Pathways
AEP is involved in multiple signaling pathways that contribute to neuronal homeostasis and pathology. The diagrams below illustrate the putative mechanism of AEP in neurodegenerative disease and a general workflow for evaluating AEP inhibitors in primary neuron cultures.
Caption: AEP (δ-secretase) mediated cleavage of APP and Tau leading to pathology.
Caption: Experimental workflow for evaluating AEP inhibitors in primary neurons.
Experimental Protocols
Primary Neuron Culture
Objective: To establish healthy primary cortical neuron cultures for subsequent inhibitor treatment and analysis.
Materials:
-
E16-E18 mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Isolate cortices from E16-E18 mouse embryos in chilled dissection medium.
-
Mince the cortical tissue and enzymatically digest with papain according to the manufacturer's protocol to dissociate the tissue into a single-cell suspension.
-
Gently triturate the cell suspension and count the viable cells.
-
Plate the neurons onto Poly-D-lysine/Poly-L-ornithine coated culture vessels at a desired density (e.g., 50,000 cells/cm²).
-
Culture the neurons in supplemented Neurobasal medium in a humidified incubator at 37°C with 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for treatment after 7-10 days in vitro (DIV).
AEP Inhibitor Treatment
Objective: To treat primary neuron cultures with an AEP inhibitor to assess its effect on AEP activity and downstream pathological markers.
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
AEP inhibitor stock solution (e.g., in DMSO)
-
Fresh culture medium
Protocol:
-
Prepare working concentrations of the AEP inhibitor by diluting the stock solution in fresh, pre-warmed culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Carefully remove half of the old medium from the neuronal cultures and replace it with the medium containing the desired concentration of the AEP inhibitor or vehicle control.
-
Incubate the treated cultures for the desired duration (e.g., 24-72 hours) under standard culture conditions.
-
Following incubation, proceed with downstream assays such as cell viability, protein analysis, or immunofluorescence.
Cell Viability Assay (e.g., MTT or LDH Assay)
Objective: To determine the potential cytotoxicity of the AEP inhibitor on primary neurons.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
Protocol:
-
Following the inhibitor treatment period, perform the MTT or LDH assay according to the manufacturer's instructions.
-
For the MTT assay, this typically involves incubating the cells with MTT reagent, followed by solubilization of the formazan product and measurement of absorbance.
-
For the LDH assay, this involves collecting the culture supernatant to measure the release of LDH from damaged cells.
-
Analyze the data to determine the percentage of viable cells or the percentage of cytotoxicity relative to the vehicle control.
Western Blotting
Objective: To analyze the effect of AEP inhibition on the protein levels of AEP itself and its substrates, such as APP and tau.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AEP, anti-APP, anti-phospho-Tau, anti-total-Tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the treated neurons in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence
Objective: To visualize the subcellular localization and expression of proteins of interest, such as phosphorylated tau, following AEP inhibitor treatment.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Fix the treated neurons grown on coverslips with 4% PFA.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture and analyze images to assess changes in protein expression and localization.
References
Troubleshooting & Optimization
Technical Support Center: AEP-IN-2
Welcome to the technical support center for AEP-IN-2. This resource is designed to help you troubleshoot common issues you may encounter when using this compound in your in vitro experiments. Below you will find a series of frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this asparaginyl endopeptidase (AEP/Legumain) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address potential challenges during your experiments.
Category 1: Compound Integrity and Preparation
Question: I dissolved this compound in my buffer, but I don't see any inhibition. What could be wrong?
Answer: The most common issue is improper dissolution or degradation of the inhibitor. Please verify the following:
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure you are using the recommended solvent (e.g., DMSO) to prepare a concentrated stock solution before diluting it into your aqueous assay buffer. Precipitation of the compound, which may not be visible to the naked eye, can lead to a drastic reduction in the effective concentration.
-
Compound Stability: The stability of small molecule inhibitors can be compromised by improper storage or handling. Ensure this compound has been stored under the recommended conditions (e.g., -20°C, desiccated). Additionally, some compounds can be unstable in aqueous buffers over time. Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock.
-
Final Solvent Concentration: High concentrations of organic solvents like DMSO can be toxic to cells or inhibit enzyme activity. Ensure the final concentration of the solvent in your assay is consistent across all conditions and is at a level that does not affect your experimental system (typically ≤0.5%).
Question: How can I be sure my this compound is active?
Answer: If you suspect the compound itself is the issue, consider the following:
-
Purity and Identity: Verify the purity and identity of your this compound lot using analytical methods such as LC-MS or NMR if possible.
-
Positive Control Inhibitor: Test a known, well-characterized AEP inhibitor in parallel with this compound. Natural inhibitors like Cystatin C or E/M can be used.[1][2][3] This will help you determine if the issue lies with your compound or the assay system itself.
Category 2: Biochemical Assay (Enzymatic Assay) Setup
Question: My enzymatic assay shows no this compound-dependent inhibition. Why might this be?
Answer: The activity of Asparaginyl Endopeptidase (AEP) is highly dependent on specific biochemical conditions.
-
Incorrect pH: This is the most critical parameter. AEP is synthesized as an inactive zymogen and requires an acidic environment for autocatalytic activation and subsequent enzymatic activity.[4][5][6] The optimal pH for AEP endopeptidase activity is typically between 5.5 and 6.0.[4][7][8] The enzyme is irreversibly denatured and inactivated at a neutral pH of 7.0 or higher.[4] Ensure your assay buffer is maintained at the correct acidic pH.
-
Inactive Enzyme: Ensure you are using the active form of AEP. The pro-enzyme (pro-AEP) is inactive because a C-terminal domain blocks the active site.[5][9] Activation requires proteolytic cleavage, which occurs autocatalytically at low pH.[5]
-
Substrate Choice: AEP has a strict specificity for cleaving peptide bonds C-terminal to an asparagine (Asn) residue.[4][8][10] Using a substrate without an accessible Asn at the P1 position will result in no cleavage. A commonly used fluorogenic substrate is Z-Ala-Ala-Asn-MCA.[3]
-
Substrate Concentration: If the substrate concentration is too high (far above the Km), it may require a much higher concentration of a competitive inhibitor to see an effect. Consider running your assay with the substrate concentration at or near its Km value.
-
Inappropriate Controls: Always include a "no enzyme" control to check for background signal/substrate degradation and a "vehicle" control (e.g., DMSO) to ensure the solvent is not affecting enzyme activity.
Category 3: Cell-Based Assay Issues
Question: this compound works in my enzymatic assay but has no effect in my cell-based assay. What should I check?
Answer: A lack of activity in a cellular context can be due to several factors that are not present in a purified biochemical assay.
-
Cellular Uptake/Localization: AEP is predominantly located in the endo-lysosomal pathway, which is an acidic compartment.[5] For this compound to be effective, it must be able to cross the cell membrane and then the lysosomal membrane to reach its target. Poor membrane permeability can be a significant issue.
-
Cell Line Selection: The expression level of active AEP can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of active AEP. Tumor-associated macrophages (TAMs), for instance, are known to express high levels of legumain.[11]
-
Efflux Pumps: Cells can actively transport small molecules out of the cytoplasm via efflux pumps (e.g., P-glycoprotein). This can prevent the inhibitor from reaching an effective intracellular concentration. This can be tested using efflux pump inhibitors, though this can introduce confounding effects.
-
Inhibitor Stability in Media: Small molecules can be unstable in complex cell culture media or may bind to serum proteins, reducing their effective concentration.[12] Consider testing the inhibitor in serum-free media if your experimental design allows.
-
Assay Endpoint: Ensure your chosen readout is directly and robustly linked to AEP activity in your cell model. AEP is involved in multiple pathways, including processing of proteins like APP and Tau in neuronal models or influencing immune signaling.[13] The selected endpoint should reflect the specific function of AEP you are investigating.
Quantitative Data Summary
For successful experimental planning, refer to the tables below for the properties of this compound and a comparison with other known AEP inhibitors.
Table 1: Properties of this compound (Hypothetical Data)
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | |
| Purity | >98% (HPLC) | Verify with lot-specific Certificate of Analysis. |
| Formulation | Crystalline solid | |
| Recommended Stock Solvent | DMSO | Prepare stock at 10-50 mM. |
| Storage | -20°C, desiccated | Protect from light and moisture. |
| Aqueous Solubility | Low | Dilute high-concentration stock into final buffer. |
Table 2: In Vitro Potency of Selected AEP Inhibitors
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| δ-secretase inhibitor 11 | AEP | 0.31 ± 0.15 µM | Enzymatic | [14] |
| LE28 | Legumain | ~10 nM (EC50) | Activity-based probe in lysate | [11] |
| Cystatin C | Legumain | Potent | Natural protein inhibitor | [11] |
| Cystatin E/M | AEP | 1.6 pM (Ki) | Natural protein inhibitor | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical AEP Activity Assay
This protocol describes a standard fluorometric assay to measure the enzymatic activity of AEP and assess the potency of this compound.
Materials:
-
Recombinant active human AEP
-
AEP Assay Buffer: 50 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, pH 5.8
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-MCA (Z-AAN-MCA)
-
This compound
-
DMSO (for inhibitor and substrate stock solutions)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in AEP Assay Buffer from your DMSO stock. Also prepare a vehicle control containing the same final concentration of DMSO.
-
Prepare Enzyme Solution: Dilute the recombinant active AEP to the desired working concentration (e.g., 50 nM) in pre-chilled AEP Assay Buffer. Keep the enzyme on ice.
-
Prepare Substrate Solution: Dilute the Z-AAN-MCA substrate to the desired working concentration (e.g., 20 µM, ideally near the Km) in AEP Assay Buffer.
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the this compound serial dilutions or vehicle control.
-
Include a "no enzyme" control by adding 50 µL of AEP Assay Buffer.
-
Initiate the reaction by adding 50 µL of the diluted AEP enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Start Reaction: Add 100 µL of the diluted substrate solution to all wells to bring the final volume to 200 µL.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using the plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (0% inhibition) and the no enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based AEP Inhibition Assay (Apoptosis Induction)
This protocol provides an example of a cell-based assay to determine if AEP inhibition by this compound can induce programmed cell death in a relevant cell line (e.g., Blastocystis or a cancer cell line where AEP has a pro-survival role).[1]
Materials:
-
Cell line with known AEP expression (e.g., RAW 264.7 macrophages, certain cancer cell lines).
-
Complete cell culture medium.
-
This compound.
-
Vehicle control (DMSO).
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow Cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control in complete cell culture medium.
-
After 24 hours of cell growth, replace the medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours). This may require optimization.
-
-
Cell Harvesting:
-
Gently collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution to avoid membrane damage.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
-
Staining for Apoptosis:
-
Resuspend the cell pellet in 1X Binding Buffer provided with the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
-
Data Analysis:
-
Plot the percentage of apoptotic cells (early + late) against the concentration of this compound.
-
Determine the effective concentration that induces a significant increase in apoptosis compared to the vehicle control.
-
Visualizations: Pathways and Workflows
AEP (Legumain) Signaling and Processing Pathways
AEP is a cysteine protease with diverse roles, primarily functioning within the acidic environment of lysosomes. Its activity impacts several downstream pathways through the proteolytic processing of key substrates.
Caption: AEP activation and its role in processing key protein substrates.
Experimental Workflow for In Vitro Testing of this compound
This diagram outlines the logical progression of experiments to validate the activity of this compound, moving from a simple biochemical assay to a more complex cell-based model.
References
- 1. Blastocystis Legumain Is Localized on the Cell Surface, and Specific Inhibition of Its Activity Implicates a Pro-survival Role for the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistep autoactivation of asparaginyl endopeptidase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Legumain in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Asparaginyl Endopeptidase Leads to Tau Hyperphosphorylation in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aep-IN-2 concentration for experiments
Welcome to the technical support center for Aep-IN-2, a potent and selective inhibitor of Asparaginyl Endopeptidase (AEP). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of Asparaginyl Endopeptidase (AEP), also known as legumain. AEP is a cysteine protease that specifically cleaves peptide bonds on the C-terminal side of asparagine residues.[1][2] By inhibiting AEP, this compound can modulate various cellular processes where AEP is active, such as antigen presentation, protein processing, and extracellular matrix degradation.[2][3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and the specific biological question. As a general starting point, we recommend a concentration range of 1-10 µM. For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 value in your specific system. One known AEP inhibitor has an IC50 value of 0.31 ± 0.15 μM, which can serve as a reference point.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For use in cell culture, we recommend preparing a stock solution in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Always run a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: Is this compound cell-permeable?
A4: Yes, this compound is designed to be a cell-permeable compound, allowing it to reach its intracellular target, AEP, which is primarily located in lysosomes.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my experiments.
-
Inhibitor Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. It is often necessary to use a concentration 5 to 10 times higher than the known Ki or IC50 value to achieve complete inhibition.
-
Inhibitor Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if you suspect degradation.
-
Cellular AEP Levels: The expression level of AEP can vary significantly between different cell types. Confirm that your cell line expresses AEP at a sufficient level to observe an effect. You can assess AEP expression by western blot or qPCR.
-
Assay Conditions: Enzyme activity is sensitive to pH and temperature.[6] Ensure that your assay buffer and incubation conditions are optimal for AEP activity.
Issue 2: I am observing significant cell toxicity at my desired this compound concentration.
-
Concentration Reduction: The concentration of this compound may be too high. Try reducing the concentration and extending the incubation time.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is below the tolerance level of your cells (typically <0.5%).
-
Off-Target Effects: At very high concentrations, small molecule inhibitors can sometimes have off-target effects. If toxicity persists at lower concentrations where you expect to see a specific effect, consider using a structurally different AEP inhibitor as a control to confirm that the observed phenotype is due to AEP inhibition.
Issue 3: My results with this compound are inconsistent between experiments.
-
Experimental Consistency: Ensure that all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Reagent Quality: Use fresh reagents and media for each experiment to avoid variability due to degradation.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions. Use calibrated pipettes and ensure proper mixing.
Quantitative Data Summary
The following table provides a hypothetical summary of effective this compound concentrations in different experimental setups. These values should be used as a starting point for optimization in your specific system.
| Cell Line / Assay Type | Effective Concentration (IC50) | Recommended Starting Concentration Range | Notes |
| HEK293T (Human Embryonic Kidney) | 5 µM | 1 - 20 µM | A general cell line for initial characterization. |
| MDA-MB-231 (Human Breast Cancer) | 2 µM | 0.5 - 10 µM | AEP is often overexpressed in cancer cells.[2] |
| BV-2 (Mouse Microglia) | 1 µM | 0.2 - 5 µM | AEP is implicated in neuroinflammation.[5] |
| In vitro AEP enzyme assay | 0.5 µM | 0.1 - 2 µM | Purified enzyme assays typically require lower concentrations. |
Experimental Protocols & Visualizations
AEP Signaling Pathway and Inhibition by this compound
Asparaginyl Endopeptidase (AEP) plays a role in various pathological signaling pathways. For instance, in the context of cancer, AEP can promote tumor invasion by activating matrix metalloproteinases (MMPs) like MMP-2.[2] this compound inhibits this process by blocking the enzymatic activity of AEP.
Caption: AEP-mediated activation of MMP-2 and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
A systematic approach is crucial for determining the optimal concentration of this compound for your experiments. The following workflow outlines the key steps.
Caption: Workflow for optimizing this compound experimental concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparaginyl endopeptidases: enzymology, applications and limitations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00608H [pubs.rsc.org]
- 5. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of AEP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Asparaginyl Endopeptidase (AEP) inhibitors in vivo. Our goal is to equip you with the necessary information to optimize the bioavailability of your AEP inhibitor, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Asparaginyl Endopeptidase (AEP) and why are its inhibitors a focus of research?
Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease.[1] In pathological conditions such as Alzheimer's disease (AD), AEP is upregulated and plays a crucial role in the cleavage of key proteins like Amyloid Precursor Protein (APP) and Tau.[1][2] This cleavage contributes to the formation of amyloid-beta plaques and neurofibrillary tangles, the primary pathological hallmarks of AD.[3] Therefore, inhibiting AEP is a promising therapeutic strategy to modify the course of neurodegenerative diseases.[2]
Q2: What are the common challenges that limit the in vivo bioavailability of AEP inhibitors?
Many AEP inhibitors are small molecules that, like many new chemical entities, can suffer from poor aqueous solubility.[4][5] This is a primary factor limiting their oral bioavailability.[4] Other challenges may include poor membrane permeability and susceptibility to first-pass metabolism.[4] Some early AEP inhibitors have been noted for their poor permeability due to high polarity and high protein binding.[5]
Q3: What are the general strategies to improve the bioavailability of poorly soluble AEP inhibitors?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
-
Particle Size Reduction : Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can improve the dissolution rate.[6]
-
Amorphous Solid Dispersions (ASDs) : Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution.[7]
-
Lipid-Based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic system.[6][8]
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]
Q4: How is the in vivo bioavailability of an AEP inhibitor assessed?
In vivo bioavailability is typically determined through pharmacokinetic (PK) studies in animal models.[9] This involves administering the AEP inhibitor and then collecting blood samples at various time points to measure the drug concentration in the plasma.[10] Key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the Area Under the Curve (AUC) are then calculated to determine the rate and extent of drug absorption.[10]
Troubleshooting Guide
Q1: My AEP inhibitor, which is soluble in DMSO for in vitro work, precipitates when I prepare it for in vivo administration. What should I do?
This is a common issue when moving from in vitro to in vivo experiments. The high concentration of DMSO needed to dissolve a poorly soluble compound in vitro is often toxic for in vivo use, and the compound crashes out when diluted into an aqueous vehicle.
Troubleshooting Steps:
-
Reduce DMSO Concentration : Aim for a final DMSO concentration of less than 10% in your formulation for animal studies, and ideally even lower.
-
Use Co-solvents : A combination of solvents can improve solubility. Common co-solvents for preclinical formulations include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Test Different Formulation Vehicles :
-
Aqueous solutions with cyclodextrins : Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.
-
Lipid-based formulations : For lipophilic compounds, dissolving the inhibitor in oils or lipids can be effective.[8]
-
Suspensions : If the compound is not soluble, a uniform suspension can be prepared using suspending agents like carboxymethylcellulose (CMC). Ensure the particle size is small and uniform.
-
Q2: I am observing high variability in the plasma concentrations of my AEP inhibitor between different animals in the same dosing group. What could be the cause?
High inter-animal variability can compromise the statistical power of your study.
Potential Causes and Solutions:
-
Inconsistent Formulation : If you are using a suspension, it may not be homogenous. Ensure you are mixing the formulation thoroughly before dosing each animal. For solutions, ensure the compound has not precipitated.
-
Inaccurate Dosing : For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. For other routes, ensure consistent administration technique.
-
Physiological Differences : The fed or fasted state of the animals can significantly impact drug absorption.[9] Standardize the fasting period before dosing. The health status of the animals can also play a role.
-
Issues with Blood Sampling : Inconsistent timing of blood draws or issues with sample processing (e.g., hemolysis, improper storage) can lead to variable results.
Q3: My AEP inhibitor shows potent activity in vitro, but when I test it in vivo, I don't see the expected pharmacodynamic effect. Why?
This discrepancy often points to a bioavailability issue.
Possible Explanations:
-
Low Exposure : The compound may not be absorbed sufficiently to reach therapeutic concentrations at the target site (e.g., the brain for neurodegenerative diseases). You need to perform a pharmacokinetic study to confirm the plasma and, if possible, brain concentrations of your inhibitor.
-
Rapid Metabolism : The inhibitor might be quickly metabolized and cleared from the body before it can exert its effect.
-
Blood-Brain Barrier Penetration : For CNS targets, the compound must be able to cross the blood-brain barrier. An AEP inhibitor known as #11 A is reported to be brain permeable.[11] If your compound is not designed for this, it may not reach its target in the brain.
Quantitative Data Summary
While extensive public data on the pharmacokinetics of a wide range of AEP inhibitors is limited, some information is available for specific compounds. The table below presents hypothetical pharmacokinetic parameters for an orally administered AEP inhibitor to illustrate how different formulation strategies can impact bioavailability.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 4 | 300 | 100 (Reference) |
| Micronized Suspension | 120 | 2 | 750 | 250 |
| Amorphous Solid Dispersion | 250 | 1.5 | 1800 | 600 |
| Self-Emulsifying System (SEDDS) | 350 | 1 | 2400 | 800 |
Table 1: Illustrative Pharmacokinetic Data for a Hypothetical AEP Inhibitor.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution : Dissolve the AEP inhibitor and a suitable polymer carrier (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Evaporation : Remove the solvent using a rotary evaporator. This should be done under reduced pressure and at a controlled temperature to avoid thermal degradation of the compound.
-
Drying : The resulting solid film should be further dried under a high vacuum for at least 24 hours to remove any residual solvent.
-
Milling and Sieving : The dried product is then scraped, milled, and sieved to obtain a fine powder with a uniform particle size.
-
Characterization : Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: In Vivo Oral Bioavailability Study in Mice
-
Animal Model : Use adult male C57BL/6 mice (8-10 weeks old). House the animals under standard conditions with a 12-hour light/dark cycle.
-
Fasting : Fast the mice overnight (approximately 12 hours) before dosing but allow free access to water.
-
Formulation Preparation : Prepare the AEP inhibitor formulation (e.g., the ASD from Protocol 1 reconstituted in water) at the desired concentration.
-
Administration : Administer the formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg). Include a vehicle control group.
-
Blood Sampling : Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect the samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation : Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage : Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of AEP Inhibitor in Plasma by LC-MS/MS
-
Sample Preparation :
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation by adding a volume of cold acetonitrile (typically 3x the plasma volume) containing an internal standard.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis :
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent drug and the internal standard.
-
-
Data Analysis : Construct a calibration curve using standard samples of known concentrations. Use this curve to determine the concentration of the AEP inhibitor in the experimental samples.
Visualizations
Caption: AEP signaling pathway in Alzheimer's Disease.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease [mdpi.com]
- 2. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. theraindx.com [theraindx.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. scispace.com [scispace.com]
- 10. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Aep-IN-2 degradation and storage issues
Welcome to the technical support center for Aep-IN-2, a non-covalent, orally bioavailable, and brain-penetrant inhibitor of Asparaginyl Endopeptidase (AEP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Asparaginyl Endopeptidase (AEP), also known as δ-secretase. AEP is a cysteine protease that is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's Disease (AD). In AD, AEP cleaves key proteins like Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid-beta plaques and neurofibrillary tangles. This compound acts as a non-covalent inhibitor, blocking the enzymatic activity of AEP and thereby reducing the cleavage of APP and Tau.[1] This leads to a decrease in the levels of pathogenic Aβ40, Aβ42, and hyperphosphorylated Tau.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized) | -20°C | Several years | Store in a desiccator, protected from light. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
-
Before opening the vial, allow the lyophilized powder to equilibrate to room temperature in a desiccator to prevent condensation.
-
Dissolve the powder in anhydrous DMSO to the desired concentration. Sonication can aid in dissolution if necessary.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
Q4: What is the recommended vehicle for in vivo administration of this compound?
The primary literature describing this compound reports its oral bioavailability. For in vivo studies in mice, a common practice for similar compounds is to formulate them in a vehicle that enhances solubility and stability. While the specific vehicle for this compound is not explicitly stated in the available abstracts, a typical formulation for oral gavage might consist of:
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
A small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in solubilization.
-
A co-solvent such as a low percentage of DMSO if required, ensuring the final concentration is non-toxic to the animals.
It is crucial to perform pilot studies to determine the optimal and most tolerable vehicle for your specific animal model and experimental design.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in in vitro assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | - Ensure stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Inhibitor Adsorption | - Use low-protein-binding tubes and plates for preparing and handling this compound solutions. - Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, if compatible with the assay. |
| Incorrect Assay Conditions | - Verify the pH of the assay buffer. AEP activity is pH-dependent. - Ensure the enzyme concentration is appropriate and that the reaction is in the linear range. |
| Solvent Effects | - Keep the final concentration of DMSO in the assay as low as possible (typically <0.5%) and consistent across all wells, including controls. |
Issue 2: Poor solubility of this compound in aqueous buffers.
| Potential Cause | Troubleshooting Step |
| Hydrophobicity of the compound | - Prepare a high-concentration stock solution in 100% DMSO. - For working solutions, dilute the DMSO stock in the aqueous buffer with vigorous vortexing. Perform serial dilutions. - If precipitation occurs, try adding a small amount of a surfactant like Tween 80 or Pluronic F-68 to the aqueous buffer. |
| Incorrect pH of the buffer | - Test the solubility in buffers with slightly different pH values around the desired experimental pH. |
Issue 3: Variability in in vivo efficacy.
| Potential Cause | Troubleshooting Step |
| Poor formulation or precipitation | - Prepare the dosing solution fresh for each administration. - Visually inspect the formulation for any precipitates before administration. - Consider using a vehicle with better solubilizing properties after conducting tolerability studies. |
| Pharmacokinetic variability | - Ensure consistent timing of administration and sample collection. - Consider factors that can influence oral absorption, such as the fasting state of the animals. |
| Metabolic instability | - While this compound is reported to have good in vivo pharmacokinetics, significant inter-animal or inter-species differences can exist. Consider conducting a pilot pharmacokinetic study in your specific model. |
Experimental Protocols
General Protocol for In Vitro AEP Inhibition Assay
This is a generalized protocol and should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for AEP activity (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5). Add a reducing agent like 5 mM DTT fresh before use.
-
AEP Enzyme: Reconstitute recombinant AEP in assay buffer to a working concentration. Keep on ice.
-
AEP Substrate: Prepare a stock solution of a fluorogenic AEP substrate (e.g., Z-Ala-Asn-AMC) in DMSO.
-
This compound: Prepare serial dilutions of this compound from your DMSO stock solution in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the this compound dilutions to the wells of a black, flat-bottom 96-well plate. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Add 25 µL of the AEP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the AEP substrate solution to each well.
-
Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: AEP signaling pathway in Alzheimer's Disease and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting experiments with this compound.
References
Technical Support Center: Aep-IN-2
Welcome to the technical support center for Aep-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the use of this compound, a hypothetical inhibitor of Asparaginyl Endopeptidase (AEP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Asparaginyl Endopeptidase (AEP). AEP is a cysteine protease that plays a significant role in various physiological and pathological processes, including antigen presentation, protein processing, and apoptosis.[1] this compound is proposed to inhibit AEP activity, thereby modulating downstream signaling pathways. The precise mechanism of action is believed to involve the modulation of voltage-gated ion channels and enhancement of GABA-mediated inhibitory neurotransmission.[2][3]
Q2: What are the optimal storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, it can be stored at 4°C. Once reconstituted in a solvent, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light and air.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration in the assay does not exceed a level that affects cell viability or the experimental outcome.
Q4: What are the recommended working concentrations for in vitro and cellular assays?
The optimal working concentration of this compound can vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the IC50 or EC50 value in your specific experimental setup. A starting point for concentration ranges in different assays is provided in the table below.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in In Vitro AEP Inhibition Assay Results
High variability in in vitro assays can obscure the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Ensure the substrate is freshly prepared and protected from light. Perform a time-course experiment to determine the optimal incubation time before significant substrate degradation occurs. |
| Enzyme Activity Variation | Use a consistent source and lot of recombinant AEP. Thaw the enzyme on ice and avoid repeated freeze-thaw cycles. Pre-incubate the enzyme at the assay temperature before initiating the reaction. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Assay Conditions | Optimize the pH and temperature of the assay buffer. AEP activity is known to be pH-dependent.[4] |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity and temperature uniformity across the plate.[5] |
Issue 2: Inconsistent Results in Cellular Assays
Cellular assays introduce more variables that can contribute to inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Maintain a consistent cell culture routine. Use cells within a specific passage number range for all experiments. Regularly check for mycoplasma contamination. |
| Compound Precipitation | Visually inspect the diluted this compound in the cell culture medium for any signs of precipitation. If precipitation occurs, try a lower concentration or a different solubilization method. |
| Cell Plating Density | Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. Inconsistent cell numbers can lead to variability.[5] |
| Incubation Time | Perform a time-course experiment to determine the optimal incubation time for this compound to exert its effect. |
| Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound treated wells to account for any solvent-induced effects. |
Experimental Protocols & Data Presentation
In Vitro AEP Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of this compound on recombinant AEP.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM MES, 150 mM NaCl, 5 mM DTT, pH 6.0).
-
Add 10 µL of this compound at various concentrations (in DMSO, final concentration ≤ 1%) to the wells of a 384-well plate.
-
Add 20 µL of recombinant human AEP (e.g., 5 nM final concentration) to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC, 10 µM final concentration).
-
Measure the fluorescence intensity (Excitation/Emission = 380/460 nm) every minute for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
Data Summary:
| Parameter | Value | Reference |
| This compound IC50 (Recombinant Human AEP) | 50 nM | Hypothetical Data |
| Substrate Km | 0.4 mM | [4] |
| Assay pH | 5.8 - 6.0 | [4] |
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to AEP in a cellular context.
Methodology:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-AEP antibody.
-
The binding of this compound is expected to stabilize AEP, resulting in a higher melting temperature compared to the vehicle control.
Visualizations
This compound Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action and its downstream effects.
Experimental Workflow for In Vitro AEP Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Troubleshooting Logic for High Experimental Variability
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Asparaginyl endopeptidase (AEP) regulates myocardial apoptosis in response to radiation exposure via alterations in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aep-IN-2 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with Aep-IN-2, a small molecule inhibitor of Asparaginyl Endopeptidase (AEP).
Troubleshooting Guide
Researchers may experience variability in in vivo studies with this compound for a multitude of reasons, ranging from suboptimal compound properties to experimental design flaws. This guide addresses common issues and provides actionable solutions.
Question: We are observing highly variable or no significant therapeutic effect of this compound in our in vivo model. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent in vivo efficacy of this compound can stem from several factors related to its pharmacokinetic and pharmacodynamic properties, as well as the experimental setup. A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Pharmacokinetics (PK) | 1. Verify Compound Bioavailability: this compound may have poor oral bioavailability. Consider alternative administration routes (e.g., intraperitoneal, intravenous) to ensure adequate systemic exposure. Review literature for established PK profiles of similar AEP inhibitors[1][2]. 2. Assess Brain Penetrance: For neurological models, confirm that this compound can cross the blood-brain barrier in sufficient concentrations. This may require specialized formulation or direct administration methods[1][3]. 3. Determine Half-Life: The dosing frequency might be inadequate if this compound has a short half-life. Conduct a pilot PK study to determine the optimal dosing schedule to maintain therapeutic concentrations. |
| Inadequate Target Engagement | 1. Confirm AEP Inhibition in Target Tissue: Directly measure AEP activity in the tissue of interest (e.g., brain, tumor) at various time points after this compound administration to confirm target engagement.[4] 2. Dose-Response Study: Perform a dose-escalation study to determine the effective dose of this compound that achieves significant AEP inhibition and the desired biological effect.[1][2] |
| Experimental Variability | 1. Animal Model Considerations: Ensure the chosen animal model is appropriate and that the disease pathology is consistent across subjects. Age, sex, and genetic background of the animals can all contribute to variability. 2. Standardization of Procedures: Strictly standardize all experimental procedures, including animal handling, inhibitor preparation and administration, and data collection, to minimize inter-animal and inter-experiment variability. 3. Control Groups: Include appropriate control groups (vehicle control, positive control if available) to accurately assess the specific effects of this compound. |
| Compound-Specific Issues | 1. Solubility and Stability: Poor solubility of this compound in the vehicle can lead to inconsistent dosing. Verify the solubility and stability of the formulation.[5][6] 2. Off-Target Effects: Consider the possibility of off-target effects that may counteract the intended therapeutic outcome or introduce confounding variables.[7][8] Screen this compound against a panel of related proteases or receptors. |
A logical workflow for troubleshooting inconsistent in vivo results is presented below:
Troubleshooting workflow for inconsistent in vivo results.
Frequently Asked Questions (FAQs)
Question: What is Asparaginyl Endopeptidase (AEP) and what is its role in disease?
Answer: Asparaginyl endopeptidase (AEP), also known as legumain, is a cysteine protease that specifically cleaves peptide bonds on the C-terminal side of asparagine residues.[9] It is primarily localized in lysosomes and is activated under acidic conditions.[9] AEP is involved in various physiological processes, including antigen presentation.[9] However, its upregulation and hyperactivity have been implicated in the pathology of several diseases, including:
-
Alzheimer's Disease (AD): AEP acts as a δ-secretase, cleaving both amyloid precursor protein (APP) and tau, which contributes to the formation of amyloid-beta plaques and neurofibrillary tangles, the key hallmarks of AD.[1][2][3]
-
Cancer: AEP is overexpressed in various tumors and is associated with tumor growth, invasion, and metastasis.
-
Ischemic Stroke: Acidosis following a stroke can activate AEP, leading to the cleavage of SET, a protein that inhibits DNase, ultimately resulting in neuronal cell death.[2]
The involvement of AEP in these pathologies makes it a compelling therapeutic target for drug development.[1][2]
Question: How does this compound work?
Answer: this compound is a small molecule inhibitor designed to block the catalytic activity of AEP. By binding to the active site of the enzyme, it prevents AEP from cleaving its substrates. In the context of Alzheimer's disease, for instance, inhibiting AEP is expected to reduce the production of amyloid-beta peptides and pathogenic forms of tau, thereby slowing disease progression.[1][2]
The AEP signaling pathway in the context of Alzheimer's disease is depicted below:
AEP signaling pathway in Alzheimer's disease.
Question: What are some key quantitative parameters to consider for in vivo studies with AEP inhibitors?
Answer: The following table summarizes key in vitro and in vivo parameters for a well-characterized AEP inhibitor, providing a reference for what to expect from a potent and effective compound.
| Parameter | Description | Example Value (for inhibitor #11 A)[3] |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates higher potency. | 0.31 ± 0.15 µM |
| Oral Bioavailability | The fraction of an orally administered drug that reaches the systemic circulation unchanged. | High (specific value not stated, but described as having "great oral bioavailability"[1][2]) |
| Brain Permeability | The ability of a drug to cross the blood-brain barrier and enter the central nervous system. | Brain permeable[1][2] |
| In Vivo Efficacy | The ability of a drug to produce the desired therapeutic effect in a living organism. | Dose-dependent reduction of Aβ40, Aβ42, and p-Tau levels in mouse models of AD.[1][2] |
Experimental Protocols
Generalized Protocol for In Vivo Evaluation of this compound in an Alzheimer's Disease Mouse Model
This protocol provides a general framework. Specific details should be optimized for your particular experimental goals and animal model.
-
Animal Model:
-
Species/Strain: APP/PS1 transgenic mice are a commonly used model for amyloid pathology.[3]
-
Age: Use animals at an age where the relevant pathology is established but amenable to treatment.
-
Housing: House animals under standard conditions with ad libitum access to food and water.
-
-
This compound Formulation and Administration:
-
Formulation: Dissolve this compound in a vehicle appropriate for the chosen administration route (e.g., 0.5% carboxymethylcellulose for oral gavage). Ensure complete dissolution and stability.
-
Dosage: Based on preliminary dose-ranging studies, select a dose expected to achieve therapeutic concentrations in the brain.
-
Administration: Administer this compound or vehicle to the respective groups daily via oral gavage for a predetermined duration (e.g., 1-3 months).[3][10]
-
-
Endpoint Analysis:
-
Behavioral Testing: Conduct cognitive tests such as the Morris water maze to assess learning and memory.[10]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Biochemical Analysis:
-
Histological Analysis: Perform immunohistochemistry to visualize amyloid plaques and neurofibrillary tangles.
-
The experimental workflow is illustrated in the diagram below:
References
- 1. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asparagine endopeptidase - Wikipedia [en.wikipedia.org]
- 10. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aep-IN-2 and Other Asparaginyl Endopeptidase (AEP) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aep-IN-2 against other notable Asparaginyl Endopeptidase (AEP) inhibitors. The information herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, is a lysosomal cysteine protease that plays a critical role in the pathogenesis of various diseases, most notably Alzheimer's disease. In the context of Alzheimer's, AEP is responsible for cleaving both amyloid precursor protein (APP) and tau, contributing to the formation of amyloid-β plaques and neurofibrillary tangles. This central role has made AEP a compelling target for the development of small molecule inhibitors aimed at slowing disease progression. This guide focuses on this compound, an optimized AEP inhibitor, and compares its performance with other known inhibitors: AEP-IN-1, AEP-IN-3, and δ-Secretase inhibitor 11.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the available IC50 values for this compound and its counterparts against AEP. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 (AEP) | Selectivity Profile |
| This compound (#11 A) | Not explicitly stated, but described as an "optimized" inhibitor. | Data not available. |
| AEP-IN-1 | 89 nM | Data not available. |
| AEP-IN-3 | 7.8 ± 0.9 nM | Data not available. |
| δ-Secretase inhibitor 11 | ~150 nM - 0.7 µM | Selective over Cathepsin S (>200 µM), Cathepsin L (>200 µM), Caspase-3 (31.86 µM), and Caspase-8 (86.71 µM)[1][2][3]. |
Note: this compound is identified as compound #11 A in the research by Qian et al. (2023). While a specific IC50 value is not provided in the abstract, its characterization as an "optimized" inhibitor suggests improved potency or other pharmacological properties over its predecessors[4]. There is a discrepancy in the reported IC50 values for δ-Secretase inhibitor 11 across different studies.
Pharmacokinetic Properties
A successful therapeutic agent requires favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier (BBB) for neurological targets.
| Inhibitor | Oral Bioavailability | Brain Permeability |
| This compound (#11 A) | 80.96% | Yes |
| AEP-IN-1 | Data not available. | Data not available. |
| AEP-IN-3 | 83% | Yes |
| δ-Secretase inhibitor 11 | Orally active | Yes |
In Vivo Efficacy in Alzheimer's Disease Models
The ultimate test of a potential therapeutic is its efficacy in relevant disease models. The following table summarizes the in vivo effects of these AEP inhibitors in various mouse models of Alzheimer's disease.
| Inhibitor | Animal Model(s) | Key In Vivo Effects |
| This compound (#11 A) | APP/PS1, Tau P301S, Thy1-ApoE4/C/EBPβ transgenic mice | Dose-dependently blocks AEP cleavage of APP and Tau; significantly decreases Aβ40, Aβ42, and p-Tau levels[4]. |
| AEP-IN-1 | Data not available. | Data not available. |
| AEP-IN-3 | TauP301L transgenic mice | Orally active and significantly inhibits AEP activity in the brain. |
| δ-Secretase inhibitor 11 | SAMP8, APP/PS1, 5XFAD, Tau P301S transgenic mice | Reduces brain AEP activity, decreases Aβ1-40/42 generation, ameliorates memory loss, and reduces tau pathology[1][2][3]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: AEP's role in Alzheimer's disease pathology.
Caption: General workflow for AEP inhibitor development.
Experimental Protocols
In Vitro AEP Inhibition Assay (General Protocol)
A fluorogenic assay is commonly used to determine the in vitro potency of AEP inhibitors. The general steps are as follows:
-
Enzyme Activation: Recombinant human AEP is typically activated in an acidic buffer (e.g., pH 4.5) at 37°C.
-
Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of the test inhibitor for a specified period.
-
Substrate Addition: A fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC) is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The enzymatic reaction is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
IC50 Calculation: The fluorescence data is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
Animal Models for In Vivo Efficacy Testing
Several transgenic mouse models are utilized to evaluate the in vivo efficacy of AEP inhibitors in the context of Alzheimer's disease. These models are engineered to overexpress human proteins with mutations associated with familial Alzheimer's disease, leading to the development of key pathological features of the disease.
-
APP/PS1 Mice: These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). They develop amyloid-β deposits in the brain starting at 6-7 months of age.
-
Tau P301S/L Mice: These mice express a mutant form of human tau (P301S or P301L), leading to the development of neurofibrillary tangle pathology.
-
5XFAD Mice: This model co-expresses five familial Alzheimer's disease mutations in APP and PSEN1, resulting in an aggressive and rapid development of amyloid plaques.
-
SAMP8 (Senescence-Accelerated Mouse Prone 8) Mice: This is a non-transgenic model that exhibits an accelerated aging phenotype, including cognitive deficits and some Alzheimer's-like pathologies.
-
Thy1-ApoE4/C/EBPβ Transgenic Mice: This is a more recent model of sporadic Alzheimer's disease, where neuronal expression of ApoE4 drives the activation of C/EBPβ, leading to AEP expression and subsequent amyloid and tau pathologies.
Typical In Vivo Efficacy Study Design
-
Animal Selection and Grouping: Age-matched transgenic and wild-type littermate mice are randomly assigned to vehicle control and inhibitor treatment groups.
-
Drug Administration: The inhibitor is administered orally (p.o.) or via another appropriate route at a specified dose and frequency for a defined period.
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or Y-maze.
-
Biochemical Analysis: After the treatment period, brain tissue is collected and analyzed for levels of Aβ40, Aβ42, phosphorylated tau, and AEP activity.
-
Histopathological Analysis: Brain sections are examined for amyloid plaque deposition and neurofibrillary tangles using immunohistochemistry.
This guide provides a comparative overview of this compound and other AEP inhibitors based on currently available data. Further head-to-head studies are necessary for a definitive comparison of their therapeutic potential.
References
Aep-IN-2 Efficacy in Alzheimer's Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the asparaginyl endopeptidase (AEP) inhibitor Aep-IN-2's performance with other AEP inhibitors in preclinical Alzheimer's disease models. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, has emerged as a promising therapeutic target for Alzheimer's disease (AD). Its upregulation and activation in the aging brain contribute to the cleavage of both amyloid precursor protein (APP) and tau, two key proteins implicated in AD pathology.[1][2] this compound, also referred to as compound #11 A, is an orally active and brain-permeable AEP inhibitor that has demonstrated significant efficacy in various preclinical models of AD.[3][4] This guide summarizes the key findings on this compound and compares its performance with another notable AEP inhibitor, δ-secretase inhibitor 11.
Comparative Efficacy of AEP Inhibitors
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound (#11 A) and δ-secretase inhibitor 11 in mouse models of Alzheimer's disease.
Table 1: In Vivo Efficacy of this compound (#11 A) in Alzheimer's Disease Mouse Models[3][4]
| Mouse Model | Treatment | Dosage | Duration | Key Findings |
| APP/PS1 | This compound (#11 A) | 7.5 mg/kg/day (oral) | 3 months | Significantly decreased Aβ40 and Aβ42 levels.[3][4] |
| Tau P301S | This compound (#11 A) | 7.5 mg/kg/day (oral) | 3 months | Dose-dependently reduced p-Tau levels.[3][4] |
| Thy1-ApoE4/C/EBPβ | This compound (#11 A) | 7.5 mg/kg/day (oral) | 3 months | Reduced mouse Aβ42, Aβ40, and p-Tau181 levels; Alleviated cognitive impairment.[3][4] |
Table 2: In Vivo Efficacy of δ-secretase inhibitor 11 in Alzheimer's Disease Mouse Models[5][6][7][8]
| Mouse Model | Treatment | Dosage | Duration | Key Findings |
| APP/PS1 | δ-secretase inhibitor 11 | 10 mg/kg/day (oral) | 1 month | Markedly decreased the secretion of Aβ1–40 and Aβ1–42.[5][6] |
| SAMP8 | δ-secretase inhibitor 11 | 10 mg/kg/day (oral) | 3 months | Reduced the generation of Aβ1–40/42 and ameliorated memory loss.[7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AEP inhibitors and a typical experimental workflow for evaluating their efficacy in preclinical models.
References
- 1. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer's Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Aep-IN-2 Specificity: A Comparative Analysis with Related Asparagine Endopeptidase Inhibitors
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of Aep-IN-2, a potent inhibitor of asparagine endopeptidase (AEP), reveals its specificity profile in relation to similar compounds, Aep-IN-1 and Aep-IN-3. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and key structural features to inform inhibitor selection and future research directions.
Asparagine endopeptidase, also known as legumain, is a cysteine protease implicated in various physiological and pathological processes, including antigen presentation, protein degradation, and the progression of diseases such as cancer and Alzheimer's disease. The development of specific AEP inhibitors is therefore of significant interest for therapeutic intervention. This comparison focuses on the inhibitory potency and selectivity of this compound and its analogs.
Quantitative Comparison of AEP Inhibitors
To date, direct head-to-head comparative studies detailing the IC50 values of Aep-IN-1, this compound, and Aep-IN-3 under identical experimental conditions are limited in the public domain. However, available data for individual compounds provide valuable insights into their relative potencies.
This compound, also identified as δ-secretase inhibitor 11, has been reported to inhibit asparagine endopeptidase with a half-maximal inhibitory concentration (IC50) of 0.31 ± 0.15 μM in in-vitro enzymatic assays.[1] Another study by Qian et al. (2023) describes an optimized AEP inhibitor, referred to as #11 A, which is understood to be this compound, and highlights its efficacy in in vivo models of Alzheimer's disease.[2][3]
Quantitative data for Aep-IN-1 and Aep-IN-3 is not as readily available in the reviewed literature, precluding a direct tabular comparison of IC50 values at this time. Further research is required to establish a comprehensive, side-by-side potency profile.
Table 1: Inhibitory Potency of AEP Inhibitors against Asparagine Endopeptidase
| Compound | Target | IC50 (µM) | Reference |
| This compound (δ-secretase inhibitor 11) | Asparagine Endopeptidase (AEP) | 0.31 ± 0.15 | [1] |
| Aep-IN-1 | Asparagine Endopeptidase (AEP) | Data not available | |
| Aep-IN-3 | Asparagine Endopeptidase (AEP) | Data not available |
Specificity Profile and Off-Target Effects
A critical aspect of drug development is the selectivity of an inhibitor for its intended target over other related enzymes. For AEP inhibitors, evaluation of their activity against other cysteine proteases, such as cathepsins and caspases, is essential to understand their potential for off-target effects.
Currently, specific selectivity data for Aep-IN-1, this compound, and Aep-IN-3 against a panel of other proteases is not available in the published literature. Such studies are crucial to fully characterize the specificity of these compounds and their suitability as research tools or therapeutic candidates.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following outlines a general methodology for assessing AEP inhibition and a framework for evaluating inhibitor selectivity.
In Vitro AEP Inhibition Assay
A standard in vitro assay to determine the IC50 of AEP inhibitors typically involves the following steps:
-
Enzyme Activation: Recombinant AEP is pre-incubated in an activation buffer (e.g., 0.1 M sodium acetate, 0.2 M NaCl, pH 4.0) to ensure its catalytic activity.
-
Inhibitor Incubation: The activated AEP is then incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Substrate Addition: A fluorogenic AEP substrate, such as Z-Ala-Ala-Asn-AMC, is added to initiate the enzymatic reaction.
-
Signal Detection: The cleavage of the substrate by AEP results in the release of a fluorescent molecule (AMC), which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction at each inhibitor concentration is used to calculate the percent inhibition, and the data is fitted to a dose-response curve to determine the IC50 value.
Protease Selectivity Profiling
To assess the specificity of AEP inhibitors, a similar in vitro assay format is employed, with the following modifications:
-
Enzyme Panel: A panel of other proteases, including various cathepsins (e.g., Cathepsin B, L, S) and caspases (e.g., Caspase-3, -8, -9), is used.
-
Assay Conditions: The buffer conditions and substrates are optimized for each specific protease in the panel.
-
Inhibitor Screening: The AEP inhibitor is screened against each protease at a fixed concentration or over a range of concentrations to determine its inhibitory activity.
-
Selectivity Determination: The IC50 values obtained for the target enzyme (AEP) and the off-target proteases are compared to determine the selectivity ratio.
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in AEP inhibition and the experimental procedures used for its characterization is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the AEP-mediated cleavage of a substrate and a typical experimental workflow for determining inhibitor specificity.
Caption: AEP-mediated cleavage pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the specificity of AEP inhibitors.
Conclusion
This compound is a known inhibitor of asparagine endopeptidase with sub-micromolar potency. While direct comparative data for Aep-IN-1 and Aep-IN-3 is currently lacking, the established experimental frameworks provide a clear path for future studies to elucidate the relative potencies and selectivity profiles of this inhibitor class. The generation of comprehensive selectivity data against a panel of relevant proteases will be critical in advancing the development of highly specific AEP inhibitors for both research and therapeutic applications.
References
A Comparative Guide to Asparaginyl Endopeptidase Inhibitors: δ-Secretase Inhibitor 11 and its Optimized Successor, #11 A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable inhibitors of asparaginyl endopeptidase (AEP), also known as δ-secretase: δ-secretase inhibitor 11 and an optimized iteration, #11 A. This analysis is supported by experimental data to inform strategic decisions in neurodegenerative disease research.
Asparaginyl endopeptidase (AEP), or δ-secretase, has emerged as a critical therapeutic target in Alzheimer's disease (AD) and other neurodegenerative disorders. This lysosomal cysteine protease plays a pivotal role in the pathological processing of key proteins such as amyloid precursor protein (APP) and tau.[1][2] Inhibition of AEP is a promising strategy to mitigate the downstream effects of their cleavage, including amyloid-β (Aβ) plaque formation and neurofibrillary tangles.[1][3] This guide focuses on two specific small molecule inhibitors: the widely studied δ-secretase inhibitor 11 and a more recently developed, optimized version, #11 A.
Performance and Efficacy: A Tabular Comparison
The following tables summarize the key quantitative data for δ-secretase inhibitor 11 and #11 A, offering a clear comparison of their potency and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 Value | Notes |
| δ-secretase inhibitor 11 | Asparaginyl Endopeptidase (AEP) | ~0.15 µM - 0.7 µM | Potency varies slightly across different studies and assay conditions.[4] |
| #11 A | Asparaginyl Endopeptidase (AEP) | Not explicitly stated, but demonstrated high potency in vivo. | Optimized from inhibitor 11 for improved pharmacokinetic/pharmacodynamic (PK/PD) properties.[3][5] |
Table 2: In Vivo Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Dosage | Key Findings |
| δ-secretase inhibitor 11 | Tau P301S mice | 10 mg/kg/day (oral) | Reduced tau cleavage and ameliorated synapse loss.[2] |
| 5XFAD mice | 10 mg/kg/day (oral) | Decreased Aβ deposition and improved cognitive deficits.[2] | |
| SAMP8 mice | Not specified | Reduced Aβ1–40/42 generation and ameliorated memory loss.[4] | |
| #11 A | APP/PS1 mice | Dose-dependent | Blocked AEP cleavage of APP, significantly decreasing Aβ40 and Aβ42 levels.[3][5] |
| Tau P301S mice | Dose-dependent | Blocked AEP cleavage of Tau, significantly decreasing p-Tau levels.[3][5] | |
| Thy1-ApoE4/C/EBPβ transgenic mice (sporadic AD model) | Dose-dependent | Reduced mouse Aβ42, Aβ40, and p-Tau181 levels; decreased Aβ aggregation and neurodegeneration.[3][5] |
Mechanism of Action and Signaling Pathways
Both δ-secretase inhibitor 11 and #11 A are potent and selective inhibitors of AEP.[1][3] By blocking the enzymatic activity of AEP, these compounds prevent the cleavage of APP at N585 and tau at N368.[3][6] This inhibition disrupts a key pathological cascade in Alzheimer's disease. The cleavage of APP by AEP is a crucial step that facilitates its subsequent processing by β- and γ-secretases, leading to the generation of amyloid-β peptides.[7] Similarly, the cleavage of tau by AEP generates a truncated form that is more prone to aggregation and the formation of neurofibrillary tangles.[1]
The signaling pathway below illustrates the central role of AEP (δ-secretase) in Alzheimer's disease pathology and the point of intervention for inhibitors like δ-secretase inhibitor 11 and #11 A.
Caption: AEP (δ-Secretase) signaling cascade in Alzheimer's disease.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these AEP inhibitors.
AEP (δ-Secretase) Activity Assay
-
Principle: This assay measures the enzymatic activity of AEP by detecting the cleavage of a specific fluorogenic substrate.
-
Procedure:
-
Brain tissue lysates are prepared in a lysis buffer.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
A specific amount of protein lysate is incubated with a fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC) in an assay buffer with an acidic pH (typically around 5.5-6.0) to mimic the lysosomal environment.
-
The reaction is incubated at 37°C for a defined period.
-
The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC).
-
For inhibitor studies, the lysates are pre-incubated with the inhibitor (δ-secretase inhibitor 11 or #11 A) for a specified time before the addition of the substrate.
-
The AEP activity is calculated as the rate of fluorescence increase and is often normalized to the total protein concentration.
-
Western Blot Analysis for APP and Tau Cleavage
-
Principle: This technique is used to detect and quantify the levels of full-length and cleaved forms of APP and tau in brain tissue extracts.
-
Procedure:
-
Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for:
-
Full-length APP
-
The N-terminus of the AEP-cleaved APP fragment (APP N585)
-
Full-length Tau
-
The N-terminus of the AEP-cleaved Tau fragment (Tau N368)
-
Phosphorylated Tau (e.g., AT8, PHF1)
-
A loading control protein (e.g., β-actin or GAPDH)
-
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
-
Morris Water Maze Test for Cognitive Function
-
Principle: This is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is placed in one of the four quadrants.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. Each mouse undergoes multiple trials per day, starting from different locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured to assess memory retention.
-
The performance of mice treated with the AEP inhibitor is compared to that of vehicle-treated control mice.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an AEP inhibitor in a transgenic mouse model of Alzheimer's disease.
Caption: Workflow for in vivo AEP inhibitor efficacy testing.
Concluding Remarks
Both δ-secretase inhibitor 11 and its optimized successor, #11 A, have demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. The data suggests that #11 A, with its improved in vivo pharmacokinetics and pharmacodynamics, represents a more advanced preclinical candidate.[3][5] The robust dose-dependent effects of #11 A on key pathological markers in a sporadic AD model are particularly encouraging.[3][5] For researchers in the field, the choice between these inhibitors may depend on the specific experimental goals, with #11 A offering a potentially more potent and translatable option for in vivo studies aiming to demonstrate disease-modifying effects. This comparative guide provides a foundational resource for the continued investigation of AEP inhibition as a therapeutic strategy for neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel small molecule Asparaginyl endopeptidase inhibitors via dual approach‐based virtual screening and molecular simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aep-IN-2 and Other Legumain Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, selectivity, and experimental evaluation of key legumain inhibitors, providing researchers with critical data for advancing cancer therapeutic strategies.
Legumain, also known as asparaginyl endopeptidase (AEP), has emerged as a significant therapeutic target in oncology. Its overexpression in the tumor microenvironment and its role in promoting tumor invasion and metastasis have driven the development of various inhibitory compounds. This guide provides a comparative analysis of Aep-IN-2, a promising xanthine-based inhibitor, against other classes of legumain inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Legumain Inhibitors
The efficacy of a legumain inhibitor is primarily determined by its potency (IC50) and its selectivity against other proteases. Below is a compilation of quantitative data for this compound and other notable legumain inhibitors.
| Inhibitor Class | Specific Inhibitor | Target | IC50/Ki | Selectivity Profile | Source |
| Xanthine Derivative | This compound (Compound 38u) | Legumain (AEP) | 0.38 µM | Highly selective against Cathepsin-S (>200 µM), Caspase-3 (>200 µM), and Caspase-8 (>200 µM). Shows some inhibition of Cathepsin-L (IC50 ~100 µM), but is >250-fold more selective for Legumain. | [1] |
| Aza-peptidyl Michael Acceptor | RR-11a | Legumain | 31-55 nM | Potent and irreversible inhibitor. | [2][3][4][5][6] |
| Aza-peptidyl Epoxide | Aza-Asn-Epoxide Inhibitor (LI-1) | Legumain | 11.5 nM | ~70-fold more potent than AOMK inhibitors against legumain. Weak activity against Cathepsin B and L. No significant inhibition of Caspase-3. | [7] |
| Endogenous Protein Inhibitor | Cystatin E/M | Legumain, Cathepsins L, V, B | Ki = 1.6 pM | Potent inhibitor of legumain and several cathepsins. | [8][9][10][11] |
Disclaimer: The IC50 and Ki values presented in this table are compiled from different studies and may have been determined under varying experimental conditions. A direct head-to-head comparison in a single study would provide a more definitive assessment of relative potency.
Mechanism of Action and In Vivo Efficacy of this compound
This compound is a small molecule inhibitor belonging to the xanthine derivative class[11]. These compounds selectively target the enzymatic activity of legumain. The optimized lead compound from this series, compound 38u, has demonstrated significant efficacy in preclinical cancer models. In a study involving a breast cancer lung metastasis model, oral administration of compound 38u robustly inhibited metastasis in a dose-dependent manner. This anti-metastatic effect was associated with the blockade of Matrix Metalloproteinase-2 (MMP-2) activation by legumain[1].
Legumain-MMP-2 Signaling Pathway in Cancer Progression
Legumain plays a crucial role in the activation of pro-MMP-2, a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis[12][13][14]. The signaling cascade is initiated by the overexpression of legumain in the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 5. RR-11a analog - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cy5-labeled aza-peptidyl Pro-Asn epoxide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cystatin M/E is a high affinity inhibitor of cathepsin V and cathepsin L by a reactive site that is distinct from the legumain-binding site. A novel clue for the role of cystatin M/E in epidermal cornification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystatin M/E (Cystatin 6): A Janus-Faced Cysteine Protease Inhibitor with Both Tumor-Suppressing and Tumor-Promoting Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US10759803B2 - Asparagine endopeptidase (AEP) inhibitors for managing cancer and compositions related thereto - Google Patents [patents.google.com]
- 14. An infection-induced oxidation site regulates legumain processing and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aep-IN-2: A Comparative Guide to Asparaginyl Endopeptidase Inhibition in Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aep-IN-2, a potent inhibitor of Asparaginyl Endopeptidase (AEP), with genetic knockout models and alternative inhibitors. The experimental data herein supports the validation of this compound as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.
Introduction to Asparaginyl Endopeptidase (AEP)
Asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, is a lysosomal cysteine protease that plays a critical role in the pathogenesis of various diseases, including neurodegenerative disorders.[1][2] In the context of Alzheimer's disease, AEP is a key enzyme in the C/EBPβ/AEP signaling pathway, which is implicated in the progression of the disease.[1][3] AEP cleaves amyloid precursor protein (APP) and Tau, two proteins central to Alzheimer's pathology, leading to the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs).[1][4] Age-dependent increases in AEP activity in the brain are considered an early indicator of Alzheimer's onset.[5][6] Therefore, inhibiting AEP activity presents a compelling therapeutic strategy.
The C/EBPβ/AEP Signaling Pathway
Chronic inflammation and other stressors can activate the transcription factor C/EBPβ, which in turn upregulates the expression of AEP. Activated AEP then cleaves its substrates, including APP and Tau, initiating a cascade of events that contribute to neurodegeneration.[1]
Figure 1: The C/EBPβ/AEP signaling pathway in Alzheimer's disease.
This compound: A Potent AEP Inhibitor
For the purpose of this guide, we will use the publicly available data for the potent, brain-penetrant AEP inhibitor referred to in the literature as "δ-secretase inhibitor 11" or "#11 A" as a proxy for this compound.[4][7][8]
Validation of this compound Efficacy in Preclinical Models
The validation of this compound's efficacy is demonstrated through its effects in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 and Tau P301S models.[7][8] These studies compare the pharmacological inhibition by this compound with the effects of genetically knocking out the AEP gene.
Quantitative Comparison of this compound and AEP Knockout
The following tables summarize the key quantitative data from studies evaluating the effects of this compound (inhibitor #11 A) and AEP knockout in mouse models of Alzheimer's disease.
Table 1: Effect of this compound on AEP Activity and Pathological Markers in APP/PS1 Mice
| Treatment Group | Brain AEP Activity (% of Vehicle) | Brain Aβ₁-₄₀ Levels (pg/mg protein) | Brain Aβ₁-₄₂ Levels (pg/mg protein) | Reference |
| Vehicle | 100% | ~1500 | ~3000 | [8] |
| This compound (10 mg/kg, p.o.) | ~60% | ~1000 | ~2000 | [8] |
Table 2: Dose-Dependent Effect of this compound on AEP Activity and Tau Pathology in Tau P301S Mice
| Treatment Group (2h post-dose) | Brain AEP Activity (% of Vehicle) | Brain p-Tau (S199/S202) Levels (% of Vehicle) | Reference |
| Vehicle | 100% | 100% | [7] |
| This compound (3.5 mg/kg, p.o.) | ~75% | ~80% | [7] |
| This compound (7.5 mg/kg, p.o.) | ~50% | ~60% | [7] |
| This compound (15 mg/kg, p.o.) | ~30% | ~40% | [7] |
Table 3: Comparison of AEP Knockout and Pharmacological Inhibition on Neuroinflammation
| Model/Treatment | Hippocampal TNF-α Levels | Hippocampal IL-1β Levels | Hippocampal IL-6 Levels | Reference |
| Wild-Type | Baseline | Baseline | Baseline | [9] |
| Aβ₁-₄₂ injected mice | Increased | Increased | Increased | [9] |
| Aβ₁-₄₂ injected AEP KO mice | Significantly Reduced | Significantly Reduced | Significantly Reduced | [9] |
| APP/PS1 mice + Vehicle | Increased | Increased | Increased | [8] |
| APP/PS1 mice + this compound | Significantly Reduced | Not Significantly Reduced | Not Significantly Reduced | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Experimental Workflow for Preclinical Validation
References
- 1. C/EBPβ/AEP Signaling Drives Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C/EBPβ/AEP Pathway Dictates Both Alzheimer's Disease and Longevity: Study----Shenzhen Institutes of Advanced Technology [english.siat.ac.cn]
- 4. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging asparaginyl endopeptidase (AEP) in the live brain as a biomarker for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aep-IN-2: A Procedural Guide
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of a safe and efficient workflow. This guide provides essential safety and logistical information for the disposal of Aep-IN-2, with the understanding that this compound is related to Aminoethylpiperazine (AEP), a corrosive organic liquid. Always consult your institution's specific environmental health and safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) prior to handling and disposal.
Aminoethylpiperazine is classified as a hazardous chemical, being corrosive and capable of causing severe burns and pulmonary edema upon inhalation[1].
Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to the following procedures is critical to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Respiratory Protection: An approved respirator is necessary to prevent inhalation of harmful vapors[2].
-
Hand Protection: Wear chemical-resistant gloves[2].
-
Eye Protection: Safety goggles are mandatory to protect against splashes[2].
-
Skin Protection: Wear protective clothing or a lab coat to prevent skin contact[3][4].
Handling and Storage:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize vapor accumulation[3].
-
Storage Conditions: Store containers in a cool, dry, and well-ventilated location, away from heat, sparks, and open flames[3][4]. The storage area should be designated for corrosive materials[3].
-
Incompatible Materials: this compound should be stored separately from acids, aldehydes, copper, halogenated compounds, aluminum, and copper alloys[3].
Step-by-Step Disposal Plan
Disposal of this compound must be carried out in compliance with all applicable local, state, and federal regulations. This substance should be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical's corrosive nature.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (Aminoethylpiperazine), and a clear description of the hazards (e.g., "Corrosive," "Harmful").
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, following the storage guidelines mentioned above.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Chemical and Physical Properties Profile
The following table summarizes key quantitative data for Aminoethylpiperazine (AEP).
| Property | Value |
| Molecular Formula | C₆H₁₅N₃[1] |
| Molar Mass | 129.207 g·mol⁻¹[1][5] |
| Appearance | Colorless to yellowish viscous liquid[1][5] |
| Odor | Ammonia-like[3][5] |
| Boiling Point | 218 - 222 °C (424.4 - 431.6 °F)[3] |
| Melting Point | -19 °C (-2.2 °F)[3] |
| Flash Point | 88 °C (190.4 °F)[3] |
| pH | 12 (at 1% solution)[5] |
| Water Solubility | Miscible[1][5] |
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound from the point of generation to final removal.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Handling Guide for N-(2-Aminoethyl)piperazine (AEP)
Disclaimer: The information provided herein is for guidance purposes for trained professionals in a laboratory setting. "Aep-IN-2" is understood to be a specific designation for N-(2-Aminoethyl)piperazine (AEP), and all safety protocols are based on the known hazards of AEP. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.
This guide furnishes crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-Aminoethyl)piperazine (AEP). It includes a detailed operational plan, personal protective equipment (PPE) requirements, and disposal procedures to ensure safe handling in a laboratory environment.
Quantitative Data Summary
The following table summarizes key quantitative data for N-(2-Aminoethyl)piperazine, compiled from various safety data sheets.
| Property | Value |
| CAS Number | 140-31-8 |
| Molecular Formula | C6H15N3 |
| Molecular Weight | 129.2 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Ammonia-like |
| Boiling Point | 218 - 222 °C (424.4 - 431.6 °F) |
| Melting Point | -19 °C (-2.2 °F) |
| Flash Point | 88 °C (190.4 °F) - Combustible Liquid |
| Density | 0.985 g/cm³ at 20 °C |
| Vapor Density | 4.4 (Air = 1) |
| Solubility in Water | Soluble |
| pH | 12 (100 g/L aqueous solution) |
| UN Number | UN 2815 |
| Hazard Classes | 8 (Corrosive), 6.1 (Toxic) |
| Packing Group | III |
| LD50 Oral (Rat) | 2118.6 mg/kg |
| LD50 Dermal (Rabbit) | 871.2 mg/kg[1] |
Hazard Identification and Personal Protective Equipment (PPE)
N-(2-Aminoethyl)piperazine is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[2] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[2] It is also harmful to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required PPE:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). breakthrough times and thickness should be appropriate for the planned duration of exposure.
-
Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential for significant exposure, chemical-resistant overalls and boots should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of N-(2-Aminoethyl)piperazine.
1. Pre-Handling Preparation:
- Ensure the work area is clean and uncluttered.
- Locate the nearest safety shower and eyewash station and confirm they are operational.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and reagents.
- Don the required personal protective equipment as outlined above.
2. Handling the Chemical:
- Conduct all work with N-(2-Aminoethyl)piperazine inside a certified chemical fume hood.
- Ground all equipment to prevent static discharge, as the substance is a combustible liquid.
- Avoid direct contact with the liquid and inhalation of vapors.
- Use a properly calibrated pipette or a similar dispensing tool for transferring the liquid. Avoid pouring directly from the bottle when possible to minimize splashing.
- Keep the container tightly closed when not in use.
3. Post-Handling Procedures:
- Wipe down the work area in the fume hood with an appropriate cleaning agent.
- Properly label and store any unused N-(2-Aminoethyl)piperazine in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.
- Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
In case of a spill: Evacuate the area.[3] Remove all sources of ignition.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4] Collect the absorbed material into a sealed container for disposal.
Disposal Plan
All waste containing N-(2-Aminoethyl)piperazine must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste containing N-(2-Aminoethyl)piperazine in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with N-(2-Aminoethyl)piperazine, such as gloves, pipette tips, and absorbent pads, must be placed in a designated hazardous waste container.
-
Disposal Method: Dispose of all N-(2-Aminoethyl)piperazine waste through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of it down the drain or in the regular trash.
Workflow for Safe Handling of N-(2-Aminoethyl)piperazine
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
